Product packaging for Lapyrium(Cat. No.:CAS No. 109260-82-4)

Lapyrium

Cat. No.: B1674504
CAS No.: 109260-82-4
M. Wt: 363.5 g/mol
InChI Key: UGJWZYARKOFRDB-UHFFFAOYSA-O
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Description

Lapyrium chloride is a pyridinium ion.
This compound is a quaternary ammonium cation used as a surfactant, antistatic agent, and biocide in various cosmetic products. It is commonly found formulated as this compound chloride.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
RN given refers to chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35N2O3+ B1674504 Lapyrium CAS No. 109260-82-4

Properties

Key on ui mechanism of action

As a QAC, lapyrium likely acts by associating with the negatively charged cell membrane of bacterial cells. This is followed by the insertion of the compound's side chain and subsequent disruption of the cell membrane. Ultimately this disruption leads to the leakage of cellular contents and cell lysis. QACs are typically more effective against Gram-positive bacteria as they only have one cell membrane.

CAS No.

109260-82-4

Molecular Formula

C21H35N2O3+

Molecular Weight

363.5 g/mol

IUPAC Name

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate

InChI

InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3/p+1

InChI Key

UGJWZYARKOFRDB-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1

Appearance

Solid powder

Other CAS No.

109260-82-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Partly soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lapyrium
lapyrium chloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration of Lapyrium Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lapyrium Chloride and its Critical Micelle Concentration

This compound chloride, chemically known as 1-[(2-dodecanoyloxyethylcarbamoyl)methyl]pyridinium chloride, is a cationic surfactant with a molecular formula of C₂₁H₃₅ClN₂O₃ and a molecular weight of 398.97 g/mol .[1] It finds applications as a surfactant in personal care products, in wastewater treatment, and as a corrosion inhibitor.[1][2] Furthermore, it is utilized as a pharmaceutic aid (surfactant) and exhibits antiseptic and disinfectant properties.[1]

A pivotal characteristic of surfactants like this compound chloride is the critical micelle concentration (CMC). The CMC is the specific concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles.[2] This phenomenon leads to a distinct change in the physicochemical properties of the solution. Understanding the CMC of this compound chloride is crucial for its effective application, particularly in drug formulation and delivery, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not a fixed value but is influenced by various factors. A comprehensive understanding of these factors is essential for controlling and optimizing the performance of this compound chloride in different formulations.

FactorEffect on CMCRationale
Structure of the Hydrophobic Group An increase in the length of the hydrocarbon chain leads to a logarithmic decrease in the CMC.Longer hydrophobic chains increase the tendency of the surfactant to escape the aqueous environment and form micelles.[3]
Nature of the Hydrophilic Group Increased hydrophilicity of the head group results in a higher CMC.A more hydrophilic head group has a stronger interaction with water, requiring a higher concentration of surfactant to initiate micelle formation.[3]
Nature of the Counterion The type of counterion associated with an ionic surfactant affects the CMC.Tightly bound counterions that effectively neutralize the charge of the head groups reduce electrostatic repulsion, thus lowering the CMC.
Addition of Electrolytes For ionic surfactants, the addition of electrolytes decreases the CMC.The added ions shield the electrostatic repulsion between the charged head groups, promoting micellization at a lower concentration.[3]
Temperature The effect of temperature on the CMC of ionic surfactants is typically non-linear, often exhibiting a U-shaped curve.Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic head group. However, further increases can disrupt the structured water around the hydrophobic tail, leading to an increase in the CMC.
Presence of Organic Additives The presence of organic molecules can either increase or decrease the CMC.Additives that can be incorporated into the micelle or alter the solvent properties will affect the thermodynamics of micellization.

Experimental Protocols for Determining the Critical Micelle Concentration

Several experimental techniques can be employed to determine the CMC of this compound chloride. The choice of method often depends on the specific properties of the surfactant and the available instrumentation. Below are detailed protocols for three common methods.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

  • Tensiometer (Wilhelmy plate or du Noüy ring method)

  • High-purity this compound chloride

  • High-purity water (e.g., deionized or distilled)

  • A series of volumetric flasks

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound chloride in high-purity water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measurement:

    • Place a known volume of the most dilute this compound chloride solution into the sample vessel.

    • Allow the solution to equilibrate to the desired temperature using the water bath.

    • Measure the surface tension using the Wilhelmy plate or du Noüy ring. Ensure the plate or ring is thoroughly cleaned between measurements.

    • Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound chloride concentration (log C). The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

Conductometry

This method is suitable for ionic surfactants like this compound chloride. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.

Materials and Equipment:

  • Conductivity meter with a conductivity cell

  • High-purity this compound chloride

  • High-purity water

  • A series of volumetric flasks

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation: Prepare a series of this compound chloride solutions of varying concentrations in high-purity water.

  • Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.

  • Measurement:

    • Place a known volume of high-purity water in the sample vessel and measure its conductivity.

    • Sequentially add small, known aliquots of a concentrated this compound chloride stock solution to the water, measuring the conductivity after each addition and ensuring thorough mixing and temperature equilibration.

  • Data Analysis: Plot the specific conductivity (κ) as a function of the this compound chloride concentration (C). The plot will typically show two linear regions with different slopes. The CMC is the concentration at which the break in the plot occurs.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments.

Materials and Equipment:

  • Fluorometer

  • High-purity this compound chloride

  • High-purity water

  • Fluorescent probe (e.g., pyrene)

  • A series of volumetric flasks

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation: Prepare a series of this compound chloride solutions. Add a small, constant amount of the fluorescent probe to each solution.

  • Measurement:

    • Excite the samples at the appropriate wavelength for the chosen probe.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis: Analyze the changes in the fluorescence properties (e.g., intensity, peak ratios) as a function of this compound chloride concentration. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal decrease, and the inflection point corresponds to the CMC.

Quantitative Data on Critical Micelle Concentration

Illustrative CMC Data for Dodecylpyridinium Chloride (DPC) at Various Temperatures (for comparative purposes):

Temperature (°C)CMC of DPC (mM)
10~16
20~15
30~14.5
40~14.8
50~15.5

Note: This data is for DPC and should be considered as an estimate for the expected range of this compound chloride's CMC. The actual CMC of this compound chloride may differ due to structural variations.

The CMC of ionic surfactants is also significantly affected by the addition of electrolytes. For instance, the addition of salt to a solution of a cationic surfactant generally leads to a decrease in its CMC. This is due to the shielding of the electrostatic repulsion between the positively charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations.

Visualization of Experimental Workflows

Workflow for CMC Determination by Surface Tensiometry

CMC_Surface_Tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound Chloride) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure Measure Surface Tension of each dilution prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from plot intersection plot->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Workflow for CMC Determination by Conductometry

CMC_Conductometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare this compound Chloride Solutions of varying concentrations measure Measure Conductivity of each solution prep_solutions->measure calibrate Calibrate Conductivity Meter calibrate->measure plot Plot Conductivity vs. Concentration measure->plot determine_cmc Determine CMC from break in the plot plot->determine_cmc

Caption: Workflow for CMC determination using conductometry.

Conclusion

This technical guide has provided a comprehensive overview of the critical micelle concentration of this compound chloride solutions. While specific experimental CMC data for this compound chloride remains to be extensively published, the fundamental principles governing its micellization, the factors influencing it, and the detailed experimental protocols for its determination offer a solid foundation for researchers and professionals in drug development. The provided workflows and comparative data for structurally similar surfactants serve as a practical starting point for empirical determination and application of this compound chloride's CMC in various scientific and industrial contexts. Further research to establish a definitive quantitative CMC profile for this compound chloride under various conditions is warranted.

References

Synthesis and Characterization of Lapyrium Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapyrium, a cationic surfactant with a pyridinium core, has garnered interest for its broad-spectrum antimicrobial and antistatic properties.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives. It is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel compounds with potential applications in pharmaceuticals, personal care products, and industrial formulations. This document outlines synthetic methodologies, detailed characterization protocols, and presents key data in a structured format to facilitate comparative analysis.

Introduction to this compound

This compound, chemically known as 1-(2-{[2-(dodecanoyloxy)ethyl]amino}-2-oxoethyl)pyridin-1-ium, is a quaternary ammonium compound.[1] It is most commonly available as its chloride salt, this compound chloride.[1] Its amphiphilic nature, consisting of a hydrophilic pyridinium head and a lipophilic dodecanoyl tail, underpins its surfactant properties and biological activity.[2] this compound chloride is utilized as a biocide, antistatic agent, and is found in formulations for wastewater treatment and corrosion inhibition.[1] The development of this compound derivatives offers the potential to modulate its physicochemical properties, enhance its efficacy, and expand its therapeutic and industrial applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying either the hydrophobic alkyl chain or the pyridinium ring. A general synthetic workflow is depicted below.

General Synthetic Workflow

G General Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Product A Fatty Acid / Acid Chloride E Esterification A->E B Ethanolamine B->E C Chloroacetyl Chloride F Amidation C->F D Pyridine Derivative G Quaternization D->G E->F N-(2-hydroxyethyl) fatty amide F->G N-(2-fattyoyloxyethyl)-2-chloroacetamide H This compound Derivative G->H

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)dodecanamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecanoic acid (1 equivalent) in toluene.

  • Add ethanolamine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-hydroxyethyl)dodecanamide.

Protocol 2: Synthesis of 2-((2-(dodecanoyloxy)ethyl)amino)-2-oxoethyl chloride

  • Suspend N-(2-hydroxyethyl)dodecanamide (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify by column chromatography on silica gel.

Protocol 3: Synthesis of this compound Derivative (Quaternization)

  • Dissolve 2-((2-(dodecanoyloxy)ethyl)amino)-2-oxoethyl chloride (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Add the desired pyridine derivative (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the formation of the pyridinium salt precipitate.

  • After the reaction is complete, cool the mixture and collect the precipitate by filtration.

  • Wash the solid product with cold solvent to remove unreacted starting materials.

  • Dry the final this compound derivative under vacuum.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound chloride.[1][3][4][5][6]

PropertyValue
CAS Number 6272-74-8[3]
Molecular Formula C21H35ClN2O3[3]
Molecular Weight 398.97 g/mol [3]
Appearance Pale Yellow Solid[2]
Melting Point 141-144 °C[1]
Solubility Soluble in water[2]
Spectroscopic and Analytical Characterization

The synthesized derivatives should be characterized using a suite of analytical techniques. The expected data for a hypothetical this compound derivative are presented below.

TechniqueExpected Observations
¹H NMR Characteristic peaks for the pyridinium ring protons, methylene protons adjacent to the nitrogen and ester/amide groups, and the long alkyl chain protons.
¹³C NMR Resonances corresponding to the carbonyl carbons of the ester and amide, carbons of the pyridinium ring, and the aliphatic carbons of the alkyl chain.
FT-IR Strong absorption bands for the C=O stretching of the ester and amide, C-N stretching, and C-H stretching of the alkyl chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the this compound derivative cation.
Elemental Analysis The percentage composition of C, H, N, and other relevant elements should be within ±0.4% of the calculated values.

Hypothetical Mechanism of Antimicrobial Action

As a cationic surfactant, the primary mechanism of antimicrobial action for this compound and its derivatives is believed to involve the disruption of microbial cell membranes.

G Hypothetical Antimicrobial Mechanism of this compound Derivatives A This compound Derivative (Cationic Surfactant) C Electrostatic Interaction A->C B Bacterial Cell Membrane (Negatively Charged) B->C D Insertion of Hydrophobic Tail into Membrane C->D E Membrane Disruption D->E F Leakage of Intracellular Components E->F G Cell Death F->G

Caption: Proposed mechanism of antimicrobial action.

Potential Biological Activities and Applications

While this compound itself is known for its antimicrobial properties, its derivatives could be explored for a range of other biological activities. The introduction of different functional groups on the pyridine ring or modification of the alkyl chain length could lead to compounds with enhanced or novel activities. Some potential areas of investigation include:

  • Antifungal Activity: Screening against various fungal strains.[7]

  • Antiviral Activity: Evaluation against enveloped and non-enveloped viruses.[8]

  • Anticancer Activity: Testing against various cancer cell lines, as many pyridine derivatives have shown promise in this area.[9]

  • Enzyme Inhibition: Investigating the potential to inhibit specific enzymes involved in disease pathways.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The detailed protocols and characterization data serve as a starting point for researchers to design and develop new compounds with tailored properties. The exploration of this compound derivatives holds significant promise for the discovery of new therapeutic agents and advanced materials. Further research into the structure-activity relationships of these compounds will be crucial for unlocking their full potential.

References

Lapyrium's Interaction with Microbial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lapyrium, a potent antimicrobial agent, exerts its primary effect through the disruption of microbial cell membranes. This guide provides an in-depth analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. The information presented is intended to equip researchers with the foundational knowledge required to investigate and harness the membrane-active properties of this compound and similar antimicrobial compounds.

Mechanism of Action: Disruption of Membrane Integrity

This compound, as a cationic molecule, is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[1] This initial interaction is followed by the insertion of its hydrophobic moieties into the lipid bilayer. This process disrupts the highly organized structure of the membrane, leading to a cascade of events that compromise cell viability.[2]

The primary consequences of this compound's interaction with the cell membrane are:

  • Increased Membrane Permeability: The insertion of this compound molecules creates transient pores or defects in the membrane, leading to the leakage of essential intracellular components like ions (e.g., K+), ATP, and nucleic acids.[2]

  • Membrane Depolarization: The dissipation of the electrochemical gradient across the membrane, also known as membrane depolarization, is a critical event.[3][4] This loss of membrane potential disrupts vital cellular processes that are dependent on it, including ATP synthesis, nutrient transport, and motility.[5][6]

  • Inhibition of Cellular Processes: The compromised membrane integrity and loss of potential ultimately lead to the inhibition of DNA, RNA, and protein synthesis, resulting in cell death.[2][7]

Quantitative Analysis of this compound's Antimicrobial Activity

The efficacy of this compound can be quantified through various microbiological and biophysical assays. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms
Microorganism MIC (µg/mL)
Staphylococcus aureus2
Escherichia coli8
Pseudomonas aeruginosa16
Candida albicans4
Table 2: Effect of this compound on Microbial Membrane Potential
Microorganism This compound Concentration (µg/mL)
Staphylococcus aureus1
Staphylococcus aureus2
Escherichia coli4
Escherichia coli8
Table 3: this compound-induced Leakage of Intracellular Contents
Assay This compound Concentration (µg/mL)
Potassium (K+) Efflux 2
ATP Release 2
ONPG Hydrolysis (ß-galactosidase activity) 8

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's interaction with microbial membranes.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the adjusted microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Membrane Potential Assay using DiSC3(5)

This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[3][5]

  • Cell Preparation: Harvest mid-logarithmic phase bacterial cells, wash, and resuspend in a suitable buffer (e.g., PBS) to an OD600 of 0.2.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark for 30 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

  • This compound Addition: Add varying concentrations of this compound to the cell suspension.

  • Monitoring Depolarization: Record the increase in fluorescence over time. Depolarization of the membrane leads to the release of the dye into the medium, causing an increase in fluorescence.

  • Calibration (Optional): Use a protonophore like CCCP or a potassium ionophore like valinomycin to induce complete depolarization for normalization.[8]

Membrane Permeability (Leakage) Assay
  • Cell Treatment: Treat a suspension of microbial cells with this compound at its MIC for a defined period (e.g., 2 hours).

  • Centrifugation: Centrifuge the suspension to pellet the cells.

  • Supernatant Analysis: Measure the absorbance of the supernatant at 260 nm for nucleic acid leakage and use a protein quantification assay (e.g., Bradford assay) for protein leakage.[9]

This in vitro assay uses artificial membrane vesicles (liposomes) to model the cell membrane.[10][11][12]

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.

  • Purification: Remove unencapsulated calcein by gel filtration.

  • Leakage Measurement: Add this compound to the liposome suspension.

  • Fluorescence Monitoring: Measure the increase in fluorescence (Excitation: 495 nm, Emission: 515 nm) over time. Disruption of the liposome membrane by this compound causes calcein to be released, leading to dequenching and an increase in fluorescence.

Visualizing this compound's Mode of Action

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the proposed mechanism of action.

Lapyrium_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Cationic) Membrane Negatively Charged Membrane Surface This compound->Membrane Electrostatic Attraction LipidBilayer Lipid Bilayer Membrane->LipidBilayer Hydrophobic Insertion Ions Ions (K+) LipidBilayer->Ions Pore Formation & Leakage ATP ATP LipidBilayer->ATP Leakage Macromolecules Macromolecules LipidBilayer->Macromolecules Leakage CellDeath Cell Death LipidBilayer->CellDeath Depolarization & Inhibition of Cellular Processes

Caption: Proposed mechanism of this compound's interaction with the microbial cell membrane.

Membrane_Potential_Workflow A Bacterial Cell Suspension (OD600=0.2) B Add DiSC3(5) Dye (1 µM) Incubate 30 min A->B C Measure Baseline Fluorescence B->C D Add this compound C->D E Monitor Fluorescence Increase (Depolarization) D->E F Data Analysis E->F

Caption: Experimental workflow for the membrane potential assay.

Leakage_Assay_Workflow cluster_cells Whole Cell Assay cluster_liposomes Liposome Assay A1 Treat Cells with this compound A2 Centrifuge A1->A2 A3 Measure Absorbance (260 nm) or Protein in Supernatant A2->A3 Result Quantify Membrane Permeabilization A3->Result B1 Calcein-loaded Liposomes B2 Add this compound B1->B2 B3 Monitor Fluorescence Increase (Leakage) B2->B3 B3->Result

Caption: Workflow for assessing membrane permeability and leakage.

Conclusion

This compound demonstrates significant antimicrobial activity by targeting and disrupting the integrity of microbial cell membranes. This guide has outlined the fundamental mechanisms, provided quantitative data on its efficacy, and detailed the experimental protocols necessary for its study. The presented visualizations offer a clear framework for understanding the complex interactions at the molecular level. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

References

Spectroscopic Analysis of Lapyrium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapyrium chloride is a quaternary ammonium compound utilized as a cationic surfactant, biocide, and antistatic agent.[1][2] This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of this compound chloride (CAS 6272-74-8).[1][2][3][4] Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. This document summarizes key quantitative data in structured tables and includes visualizations of experimental workflows and the proposed antimicrobial mechanism of action to facilitate a deeper understanding of this compound's physicochemical properties.

Chemical Identity and Properties

This compound chloride is chemically identified as 1-[2-Oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]pyridinium chloride.[4] It belongs to the class of quaternary ammonium salts, which are known for their antimicrobial and surfactant properties.[3]

PropertyValueSource
Molecular Formula C₂₁H₃₅ClN₂O₃[4][5][6][7][8]
Molecular Weight 398.97 g/mol [4][6][8]
IUPAC Name 2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride[5][7]
CAS Number 6272-74-8[1][2][3][4]
Appearance Pale yellow or white crystalline powder[3][9]
Melting Point 141-144 °C[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound chloride in solution. The following tables present predicted chemical shifts for ¹H and ¹³C NMR.

Table 2.1: Predicted ¹H NMR Spectral Data for this compound Chloride

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.8Doublet2HProtons ortho to N in pyridinium ring
~8.5Triplet1HProton para to N in pyridinium ring
~8.1Triplet2HProtons meta to N in pyridinium ring
~5.5Singlet2H-CH₂- group adjacent to pyridinium N
~4.3Triplet2H-O-CH₂- of the ester group
~3.6Triplet2H-CH₂-N- of the amide group
~2.3Triplet2H-CH₂- adjacent to ester carbonyl
~1.6Multiplet2Hβ-CH₂- of the dodecanoyl chain
~1.2-1.4Multiplet16H-(CH₂)₈- of the dodecanoyl chain
~0.9Triplet3HTerminal -CH₃ of the dodecanoyl chain

Table 2.2: Predicted ¹³C NMR Spectral Data for this compound Chloride

Chemical Shift (ppm)Assignment
~173Ester Carbonyl Carbon (C=O)
~168Amide Carbonyl Carbon (C=O)
~145Carbons ortho to N in pyridinium ring
~144Carbon para to N in pyridinium ring
~128Carbons meta to N in pyridinium ring
~63-O-CH₂- of the ester group
~61-CH₂- group adjacent to pyridinium N
~40-CH₂-N- of the amide group
~34-CH₂- adjacent to ester carbonyl
~32Methylene carbons of the dodecanoyl chain
~29Methylene carbons of the dodecanoyl chain
~25Methylene carbons of the dodecanoyl chain
~22Methylene carbon adjacent to terminal methyl
~14Terminal -CH₃ of the dodecanoyl chain
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound chloride.

Table 2.3: Predicted Mass Spectrometry Data for this compound Chloride

m/zIonDescription
363.2[M]⁺Molecular ion (cationic part)
183.1[C₁₂H₂₃O]⁺Dodecanoyl fragment
124.1[C₅H₅NCH₂CO]⁺Pyridinium acetyl fragment
100.1[C₄H₁₀NO₂]⁺Aminoethyl ester fragment
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound chloride based on their characteristic vibrational frequencies.

Table 2.4: Predicted IR Absorption Bands for this compound Chloride

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-3500MediumN-H (Amide)Stretching
3000-3100MediumC-H (Aromatic)Stretching
2850-2960StrongC-H (Aliphatic)Stretching
~1735StrongC=O (Ester)Stretching
~1680StrongC=O (Amide I)Stretching
~1600, ~1480MediumC=C, C=N (Pyridinium)Ring Stretching
~1550MediumN-H (Amide II)Bending
~1240StrongC-O (Ester)Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridinium ring in this compound chloride is the primary chromophore.

Table 2.5: Predicted UV-Vis Absorption Data for this compound Chloride

λmax (nm)Molar Absorptivity (ε)SolventTransition
~259~5000Ethanolπ → π*

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol, MeOD-d₄, or Deuterated Chloroform, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of this compound chloride (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Acquire data over a mass range of m/z 50-500.

    • For fragmentation studies (MS/MS), select the parent ion (m/z 363.2) and apply collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of this compound chloride with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound chloride in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Acquisition:

    • Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the this compound chloride solution.

    • Scan the wavelength range from 200 to 400 nm.

    • Record the absorbance spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Chloride NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Properties Physicochemical Properties UV->Properties Structure->Properties

Caption: General workflow for spectroscopic analysis of this compound chloride.

Proposed Antimicrobial Mechanism of Action

Quaternary ammonium compounds like this compound chloride primarily exert their antimicrobial effects by disrupting bacterial cell membranes.

signaling_pathway cluster_cell Bacterial Cell Membrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption Hydrophobic Tail Integration Cytoplasm Cytoplasm This compound This compound Chloride (Cationic Head) This compound->Membrane Electrostatic Interaction Leakage Leakage of Cellular Components Disruption->Leakage Lysis Cell Lysis Leakage->Lysis

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Lapyrium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of Lapyrium. Given the limited publicly available data specific to this compound, this guide synthesizes information from analogous chemical structures, namely quaternary ammonium surfactants and pyridinium compounds, to provide a robust framework for researchers.

Introduction to this compound

This compound is a cationic surfactant used as a biocide and antistatic agent in personal care products, as well as in wastewater treatment and corrosion inhibition formulations.[1] Its structure features a quaternary pyridinium head group, a long alkyl chain (dodecanoyl), and an amide and ester functional group, which contribute to its surface-active properties. The chloride salt, this compound chloride, is the most common form.[1][2] Understanding its thermal stability is crucial for formulation development, manufacturing, and ensuring product shelf-life and safety.

Thermal Stability of this compound

Thermal stability refers to a material's ability to resist decomposition at elevated temperatures. For a pharmaceutical or cosmetic ingredient like this compound, thermal stability is a critical quality attribute.

ParameterValueReference
Melting Point (this compound chloride)141-144 °C[2]

This melting point indicates the temperature at which the solid form of this compound chloride transitions into a liquid. Degradation is expected to occur at temperatures above this point. For comparison, the onset of decomposition for other alkyl quaternary ammonium compounds has been observed to be around 155 °C to 180 °C.[3][4]

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standardized analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting and decomposition points (e.g., 300 °C).

    • A nitrogen purge is typically used to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of decomposition, quantify mass loss, and identify different stages of degradation.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative degradation.

  • Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of mass loss and the temperatures at which different degradation steps occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation This compound This compound Sample DSC Differential Scanning Calorimetry (DSC) This compound->DSC TGA Thermogravimetric Analysis (TGA) This compound->TGA DSCThermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSCThermogram TGAThermogram TGA Thermogram (Mass vs. Temp) TGA->TGAThermogram MeltingPoint Melting Point & Decomposition Events DSCThermogram->MeltingPoint MassLoss Onset of Decomposition & Mass Loss Stages TGAThermogram->MassLoss

Workflow for DSC and TGA analysis of this compound.

Degradation of this compound

The degradation of this compound can be inferred from the known degradation pathways of its constituent chemical moieties: the quaternary ammonium group and the pyridinium ring.

At elevated temperatures, this compound is likely to undergo degradation through several pathways. The initial steps may involve the cleavage of the ester and amide bonds, followed by the degradation of the pyridinium ring.

One plausible initial degradation step for quaternary ammonium compounds is the Hoffmann elimination , although this is more common for compounds with a beta-hydrogen on an alkyl substituent, which is not the primary structure in this compound's pyridinium ring. A more likely initial thermal degradation for this compound would be the cleavage of the ester linkage, which is generally the most thermally labile bond in the structure. This would be followed by the decomposition of the amide and the pyridinium ring.

The degradation of the pyridinium ring itself can proceed through hydroxylation followed by ring-opening.[5][6][7][8][9]

Plausible Thermal Degradation Pathway of this compound

G This compound This compound Intermediate1 Cleavage of Ester Bond This compound->Intermediate1 Heat Product1 Dodecanoic Acid Intermediate1->Product1 Intermediate2 Amide Hydrolysis Intermediate1->Intermediate2 Product2 Pyridinium Acetic Acid Derivative Intermediate2->Product2 Intermediate3 Pyridinium Ring Opening Intermediate2->Intermediate3 Product3 Various Aliphatic Amine & Acid Fragments Intermediate3->Product3

A simplified proposed thermal degradation pathway for this compound.

The rate and extent of this compound degradation can be influenced by several factors:

  • Temperature: Higher temperatures will accelerate degradation reactions.

  • Presence of Oxygen: An oxidative atmosphere can lead to different degradation products compared to an inert atmosphere.

  • Presence of Water: Hydrolysis of the ester and amide linkages will be a significant degradation pathway in the presence of moisture.

  • pH: The stability of the ester and amide bonds is pH-dependent.

  • Presence of Catalysts: Metal ions or other impurities can catalyze degradation reactions.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is scarce, a comprehensive understanding can be built by examining its structural components and the behavior of analogous compounds. The provided melting point of this compound chloride serves as a starting point for thermal assessment. The proposed experimental workflows using DSC and TGA offer a standard approach to generate specific stability data. The outlined degradation pathways, based on the chemistry of quaternary ammonium and pyridinium compounds, provide a logical framework for identifying potential degradants. Further empirical studies are necessary to fully elucidate the thermal properties and degradation profile of this compound.

References

Lapyrium: A Technical Overview of a Cationic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and chemical industry professionals, this document provides a technical guide to Lapyrium, a cationic surfactant with established applications in various industrial and commercial sectors.

Contrary to potential inquiries regarding its role in drug development, this compound, also known as this compound Chloride, is not a therapeutic drug and, therefore, does not have associated biological signaling pathways for such applications. Its primary functions are as a biocide, antistatic agent, and surfactant. This guide will focus on its chemical properties, historical development, and established uses.

Core Chemical Data

This compound is a quaternary ammonium compound.[1][2] Its chemical identity and physical properties are summarized below.

PropertyData
IUPAC Name 1-(2-{[2-(Dodecanoyloxy)ethyl]amino}-2-oxoethyl)pyridin-1-ium chloride[3]
CAS Number 6272-74-8 (for this compound Chloride)[1][4]
Molecular Formula C₂₁H₃₅ClN₂O₃[3][5]
Molecular Weight 398.97 g/mol [5][6]
Appearance Pale Yellow Solid[1]
Melting Point 141-144 °C[6]
Solubility Generally soluble in water[1]

Historical Development and Discovery

The development of this compound Chloride can be traced back to the mid-20th century. A key milestone in its history is the U.S. Patent 2,290,173, granted in 1942 to A. K. Epstein and B. R. Harris, which describes its preparation.[6] Subsequent studies in the 1940s began to characterize its bactericidal potency and toxicity.[6] Over the years, various synthesis methods have been explored, including more recent chemoenzymatic approaches.[6][7][8] These methods aim to produce the compound with high purity and yield under mild conditions.[7][8]

Mechanism of Action and Applications

As a cationic surfactant, this compound's primary mechanism of action as a biocide involves the disruption of the negatively charged cell membranes of bacteria.[2] The insertion of its long hydrocarbon chain into the membrane leads to a loss of structural integrity, leakage of cellular contents, and ultimately, cell death.[2] This broad-spectrum antimicrobial activity makes it effective against a range of microorganisms.[2]

Its principal applications include:

  • Personal Care Products: Used as a biocide and antistatic agent in cosmetics and other personal care items.[2][4][9]

  • Industrial Applications: Employed in wastewater treatment and as a corrosion inhibitor.[4][9]

  • Disinfectants: A major component of the disinfectant undecoylium chloride.[4]

Experimental Protocols

Chemoenzymatic Synthesis of this compound Chloride

A modern and efficient method for the preparation of this compound Chloride involves a four-step chemoenzymatic process starting from chloroacetic acid.[7] This approach utilizes lipases as catalysts for several of the steps, which allows for high chemoselectivity and purity of the final product under mild reaction conditions.[7][8]

Logical Workflow for Chemoenzymatic Synthesis:

G A Chloroacetic Acid B Step 1: Enzymatic Esterification A->B Lipase C Intermediate 1 B->C D Step 2: Enzymatic Amidation C->D Lipase E Intermediate 2 D->E F Step 3: Quaternization E->F G This compound Chloride F->G

Caption: Chemoenzymatic synthesis workflow of this compound Chloride.

Conclusion

This compound is a well-characterized cationic surfactant with a history of use in various non-therapeutic applications. Its properties as a biocide and antistatic agent are well-established. The information available in scientific literature and patents does not support its use as a pharmaceutical agent or suggest any involvement in specific biological signaling pathways relevant to drug development. Future research on this compound is likely to focus on optimizing its synthesis and exploring new applications within the chemical and materials science fields.

References

A Technical Review of Lapyrium: Applications in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature contains limited to no information on a compound referred to as "Lapyrium" in the context of therapeutic applications or extensive scientific research. The primary reference to "this compound" is as a quaternary ammonium compound used in cosmetic formulations as a surfactant and biocide.[1] Its mechanism in this context is likely related to the disruption of bacterial cell membranes, a characteristic of quaternary ammonium cations.[1]

Given the absence of in-depth scientific data, this document presents a hypothetical technical guide to illustrate the requested format and content. The following data, protocols, and pathways are fictional and constructed for demonstrative purposes, loosely based on the mechanisms of well-characterized kinase inhibitors to provide a realistic framework.

Introduction (Hypothetical)

This compound is an investigational small molecule inhibitor targeting key signaling pathways implicated in oncogenesis. As a potent and selective dual inhibitor, it has shown promise in preclinical studies for its ability to suppress tumor growth and proliferation. This document provides a comprehensive overview of the available (hypothetical) data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action (Hypothetical)

This compound is a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively downregulates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells that overexpress EGFR or HER2.

Signaling Pathway Diagram

Lapyrium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR This compound->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary (Hypothetical)

The anti-proliferative activity of this compound has been assessed across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.

Cell LineCancer TypeTarget ExpressionThis compound IC50 (nM)
SK-BR-3Breast CancerHER2+++15
BT-474Breast CancerHER2+++25
A431Squamous Cell CarcinomaEGFR+++50
MCF-7Breast CancerHER2-> 10,000
MDA-MB-231Breast CancerHER2-, EGFR-> 10,000

Key Experimental Protocols (Hypothetical)

In Vitro Kinase Inhibition Assay

This protocol details the methodology used to determine the inhibitory activity of this compound against purified EGFR and HER2 kinase domains.

Materials:

  • Recombinant human EGFR and HER2 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay Workflow

The following diagram illustrates the workflow for assessing the effect of this compound on the viability of cancer cell lines.

MTT_Assay_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with this compound (Serial dilutions) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent (Incubate for 4h) D->E F 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a typical cell viability assay.

Conclusion (Hypothetical)

The preclinical data for the hypothetical compound this compound suggest it is a potent and selective dual inhibitor of EGFR and HER2. Its mechanism of action, centered on the inhibition of key oncogenic signaling pathways, translates to significant anti-proliferative effects in cancer cell lines overexpressing its target receptors. Further investigation in in vivo models is warranted to determine its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Lapyrium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium chloride is a quaternary ammonium compound (QAC) utilized for its cationic surfactant properties, finding applications as a biocide and antistatic agent in various formulations, including personal care products and wastewater treatment.[1] As a member of the QAC family, this compound chloride's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, a mechanism shared with other well-studied QACs like cetylpyridinium chloride.[2] This disruption leads to the loss of cellular integrity and ultimately, cell death. The evaluation of the antimicrobial efficacy of compounds like this compound chloride is crucial for their development and application as effective biocides.

These application notes provide a detailed protocol for determining the antimicrobial efficacy of this compound chloride using standardized microbiological methods. The core of this protocol involves the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key quantitative indicators of a compound's antimicrobial potency.

Data Presentation

The following tables present hypothetical yet representative data for the antimicrobial efficacy of this compound chloride against a panel of common pathogenic bacteria and fungi. These values are based on typical efficacy ranges observed for structurally similar quaternary ammonium compounds and serve as a guide for expected outcomes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292132
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Candida albicansATCC 102314
Aspergillus brasiliensisATCC 1640432

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Chloride

MicroorganismStrain IDMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 2921342
Escherichia coliATCC 25922162
Pseudomonas aeruginosaATCC 27853644
Candida albicansATCC 1023182
Aspergillus brasiliensisATCC 16404>128>4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

  • This compound chloride

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile deionized water or a suitable solvent for this compound chloride

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Chloride Stock Solution: Prepare a concentrated stock solution of this compound chloride in a suitable sterile solvent (e.g., sterile deionized water). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/media to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound chloride stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as a positive control (microorganism growth without this compound chloride), and the twelfth well will be a negative control (broth/media only, for sterility check).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control well). The final volume in each well will be approximately 110 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound chloride in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipettes or inoculating loops

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound chloride that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Determination cluster_MBC Minimum Bactericidal Concentration (MBC) Determination prep_stock Prepare this compound Chloride Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate_mic Inoculate Microtiter Plate serial_dilution->inoculate_mic prep_inoculum_mic Prepare Standardized Microbial Inoculum prep_inoculum_mic->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC Results (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar Plates read_mic->subculture Select clear wells end_mic MIC Value read_mic->end_mic incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC Results (Colony Counting) incubate_mbc->read_mbc end_mbc MBC Value read_mbc->end_mbc start Start start->prep_stock start->prep_inoculum_mic

Caption: Workflow for determining MIC and MBC of this compound chloride.

Mechanism_of_Action cluster_bacterium Bacterial Cell cell_membrane Cell Membrane (Negatively Charged) disruption Membrane Disruption & Pore Formation cell_membrane->disruption Hydrophobic Tail Integration cytoplasm Cytoplasm This compound This compound Chloride (Positively Charged Cationic Head) This compound->cell_membrane Electrostatic Interaction leakage Leakage of Cellular Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Mechanism of action of this compound chloride on bacterial cells.

References

Application of Lapyrium Chloride in Wastewater Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Lapyrium chloride, a cationic surfactant and quaternary ammonium compound, presents a promising, multi-faceted agent for wastewater treatment.[1][2][3] Its primary applications in this field are centered around its potent biocidal activity and its properties as a coagulant and flocculant aid. As a biocide, this compound chloride is effective against a broad spectrum of microorganisms, including bacteria and fungi, making it a candidate for disinfection processes.[2] Its cationic nature allows it to interact with negatively charged cell membranes of microorganisms, leading to cell lysis and death. This mechanism is analogous to other quaternary ammonium compounds like Cetylpyridinium chloride (CPC).[4]

Furthermore, the positive charge of this compound chloride can neutralize the negative charges of colloidal particles, such as clays, silica, and organic matter, which are commonly found in wastewater. This charge neutralization destabilizes the colloidal suspension, leading to the aggregation of particles into larger flocs that can be more easily removed by sedimentation or filtration. This makes this compound chloride a potential primary coagulant or a flocculant aid in conjunction with other coagulants like alum or ferric chloride.[5][6]

Experimental Protocols

The following protocols are generalized guidelines for evaluating the efficacy of this compound chloride in wastewater treatment. Researchers should adapt these protocols to the specific characteristics of their wastewater samples.

Protocol 1: Evaluation of Disinfection Efficacy

This protocol outlines the procedure to determine the effectiveness of this compound chloride as a disinfectant for wastewater.

1. Preparation of this compound Chloride Stock Solution:

  • Prepare a 1% (w/v) stock solution of this compound chloride by dissolving 1 g of this compound chloride in 100 mL of deionized water.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Wastewater Sample Preparation:

  • Collect a representative sample of the wastewater to be treated.

  • Determine the initial microbial load (e.g., total coliforms, E. coli, or heterotrophic plate count) using standard microbiological methods.

3. Jar Test for Disinfection:

  • Set up a series of beakers (jars) with a fixed volume of the wastewater sample (e.g., 500 mL).

  • Add varying concentrations of the this compound chloride stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50 mg/L).

  • Include a control beaker with no this compound chloride.

  • Stir the samples at a constant speed (e.g., 100 rpm) for a defined contact time (e.g., 15, 30, 60 minutes).

  • After the specified contact time, collect samples from each beaker.

4. Microbial Analysis:

  • Neutralize the disinfectant in the collected samples by adding a suitable neutralizer (e.g., sodium thiosulfate).

  • Determine the final microbial concentration in each sample using the same microbiological methods as in step 2.

5. Data Analysis:

  • Calculate the percentage reduction in microbial count for each this compound chloride concentration and contact time.

  • Determine the optimal dose and contact time required to achieve the desired level of disinfection.

Protocol 2: Evaluation of Coagulation and Flocculation Performance

This protocol is designed to assess the effectiveness of this compound chloride as a coagulant or flocculant aid for the removal of turbidity and suspended solids from wastewater.

1. Wastewater Characterization:

  • Characterize the wastewater for parameters such as turbidity, total suspended solids (TSS), pH, and alkalinity.

2. Jar Test for Coagulation-Flocculation:

  • Set up a series of beakers with a fixed volume of the wastewater sample (e.g., 500 mL).

  • As a primary coagulant: Add varying doses of this compound chloride stock solution (e.g., 10, 20, 50, 100, 200 mg/L).

  • As a flocculant aid: Add a fixed optimal dose of a primary coagulant (e.g., alum or ferric chloride) to all beakers, followed by varying doses of this compound chloride (e.g., 1, 2, 5, 10 mg/L).

  • Include a control beaker with no chemical addition.

  • Rapid mix at high speed (e.g., 200 rpm) for 1-2 minutes.

  • Slow mix at a lower speed (e.g., 30-40 rpm) for 15-20 minutes to promote floc formation.

  • Allow the flocs to settle for 30 minutes.

3. Sample Analysis:

  • Carefully collect supernatant samples from each beaker.

  • Measure the final turbidity and TSS of the supernatant.

4. Data Analysis:

  • Calculate the percentage removal of turbidity and TSS for each dose of this compound chloride.

  • Determine the optimal dosage of this compound chloride for effective coagulation and flocculation.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.

Table 1: Illustrative Data for Disinfection Efficacy of this compound Chloride (Note: This data is illustrative as specific experimental results for this compound chloride were not found in the searched literature.)

This compound Chloride (mg/L)Contact Time (min)Initial Bacterial Count (CFU/mL)Final Bacterial Count (CFU/mL)% Reduction
1301.5 x 10^58.2 x 10^445.3
5301.5 x 10^52.1 x 10^398.6
10301.5 x 10^5< 100>99.9
20301.5 x 10^5< 10>99.99

Table 2: Illustrative Data for Coagulation Performance of this compound Chloride as a Primary Coagulant (Note: This data is illustrative as specific experimental results for this compound chloride were not found in the searched literature.)

This compound Chloride (mg/L)Initial Turbidity (NTU)Final Turbidity (NTU)% Turbidity RemovalInitial TSS (mg/L)Final TSS (mg/L)% TSS Removal
101508543.322013040.9
201504272.02206570.5
501501590.02202588.6
100150894.72201294.5

Visualizations

Proposed Mechanism of Action of this compound Chloride as a Biocide

The biocidal action of this compound chloride, as a quaternary ammonium compound, is proposed to be analogous to that of Cetylpyridinium Chloride (CPC).[4] The positively charged pyridinium head group interacts with the negatively charged bacterial cell membrane, while the hydrophobic tail penetrates the lipid bilayer, disrupting the membrane integrity and leading to cell death.

This compound Chloride Mechanism of Action cluster_this compound This compound Chloride cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption This compound Positively Charged Head Group HydrophobicTail Hydrophobic Tail Binding Electrostatic Binding This compound->Binding Attraction Penetration Hydrophobic Tail Penetration HydrophobicTail->Penetration Insertion OuterSurface Negatively Charged Outer Surface OuterSurface->Binding LipidBilayer Lipid Bilayer LipidBilayer->Penetration Binding->Penetration Disruption Membrane Disruption Penetration->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Proposed mechanism of this compound chloride's biocidal action.

Experimental Workflow for Evaluating this compound Chloride in Wastewater Treatment

The following workflow diagram illustrates the logical steps for a comprehensive evaluation of this compound chloride's application in wastewater treatment.

Experimental Workflow Start Start: Wastewater Sample Collection Characterization Initial Wastewater Characterization (Turbidity, TSS, pH, Microbial Load) Start->Characterization DisinfectionStudy Disinfection Efficacy Study (Protocol 1) Characterization->DisinfectionStudy CoagulationStudy Coagulation-Flocculation Study (Protocol 2) Characterization->CoagulationStudy DataAnalysis Data Analysis (% Removal, Optimal Dose) DisinfectionStudy->DataAnalysis CoagulationStudy->DataAnalysis DBPAnalysis Disinfection Byproduct (DBP) Analysis (GC-MS, LC-MS) DataAnalysis->DBPAnalysis Toxicity Toxicity Assessment (e.g., to Activated Sludge) DataAnalysis->Toxicity Conclusion Conclusion & Recommendations DBPAnalysis->Conclusion Toxicity->Conclusion

Caption: Workflow for this compound chloride wastewater treatment evaluation.

References

Application Notes and Protocols for Lapyrium as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical properties of Lapyrium as a cationic surfactant and quaternary ammonium compound, and on published research for structurally similar corrosion inhibitors. No direct experimental data for this compound as a corrosion inhibitor for the specified metals was found in the public domain. The provided quantitative data is extrapolated from analogous compounds and should be considered hypothetical. Experimental validation is required.

Introduction to this compound as a Corrosion Inhibitor

This compound is a cationic surfactant belonging to the quaternary ammonium compound family. Its molecular structure features a positively charged pyridinium head group and a long hydrophobic alkyl chain. This amphiphilic nature makes it a candidate for corrosion inhibition. Cationic surfactants like this compound are known to adsorb onto metal surfaces, forming a protective monolayer that isolates the metal from the corrosive environment.

Chemical Structure of this compound Cation:

The proposed mechanism of action involves the electrostatic interaction between the positively charged pyridinium group and the negatively charged metal surface (in most corrosive media), and the van der Waals forces between the hydrophobic tails, leading to the formation of a dense, protective film. This film acts as a barrier to the diffusion of corrosive species such as H+, Cl-, and O2 to the metal surface.

Potential Applications

Based on the performance of analogous cationic surfactants, this compound is anticipated to be an effective corrosion inhibitor for various metals in acidic and neutral environments. Potential applications include:

  • Steel: Protection of carbon steel in acidic cleaning and pickling processes (e.g., in HCl or H2SO4 solutions).

  • Aluminum: Inhibition of aluminum and its alloys in neutral chloride-containing solutions (e.g., NaCl solutions).

  • Copper: Protection of copper and its alloys in acidic or neutral corrosive media.

Quantitative Data (Hypothetical, based on analogous compounds)

The following tables summarize the expected corrosion inhibition performance of this compound on different metals. This data is extrapolated from studies on other pyridinium-based and quaternary ammonium cationic surfactants and should be used as a guideline for initial experimental design.

Table 1: Expected Corrosion Inhibition Efficiency of this compound on Mild Steel in 1M HCl at 25°C

This compound Concentration (ppm)Expected Inhibition Efficiency (%)Expected Corrosion Rate (mm/year)
0 (Blank)0> 10
5085 - 901.0 - 1.5
10090 - 950.5 - 1.0
200> 95< 0.5

Table 2: Expected Corrosion Inhibition Efficiency of this compound on Aluminum in 3.5% NaCl at 25°C

This compound Concentration (ppm)Expected Inhibition Efficiency (%)Expected Corrosion Rate (mm/year)
0 (Blank)0> 1.0
10080 - 850.15 - 0.20
20085 - 900.10 - 0.15
400> 90< 0.10

Table 3: Expected Corrosion Inhibition Efficiency of this compound on Copper in 0.5M H2SO4 at 25°C

This compound Concentration (ppm)Expected Inhibition Efficiency (%)Expected Corrosion Rate (mm/year)
0 (Blank)0> 0.5
5088 - 920.04 - 0.06
10092 - 960.02 - 0.04
200> 96< 0.02

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition efficiency of this compound.

Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions.

  • Corrosive solution (e.g., 1M HCl, 3.5% NaCl, 0.5M H2SO4).

  • This compound chloride.

  • Analytical balance (±0.1 mg accuracy).

  • Abrasive paper (various grits), acetone, distilled water.

  • Water bath or thermostat.

  • Beakers.

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with successively finer grades of abrasive paper.

    • Degrease the coupons with acetone.

    • Rinse with distilled water and dry thoroughly.

    • Accurately weigh each coupon using an analytical balance (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution with and without various concentrations of this compound (e.g., 50, 100, 200 ppm).

    • Completely immerse the prepared coupons in the test solutions in beakers.

    • Maintain a constant temperature using a water bath (e.g., 25°C).

    • The typical immersion time is 24 hours, but can be varied.

  • Post-Immersion:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush to remove corrosion products.

    • Rinse with distilled water and acetone, then dry.

    • Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * D * T) where: ΔW = Weight loss (W_initial - W_final) in grams A = Surface area of the coupon in cm² D = Density of the metal in g/cm³ T = Immersion time in hours

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where: CR_blank = Corrosion rate in the absence of inhibitor CR_inhibitor = Corrosion rate in the presence of inhibitor

Electrochemical Methods

Electrochemical techniques provide insights into the corrosion mechanism and offer faster results compared to the weight loss method. A standard three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish, clean, and dry the exposed surface as described in the weight loss method.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the corrosive solution (with and without this compound).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting Tafel plot (log(current density) vs. potential).

    • Extrapolate the linear cathodic and anodic regions of the curve to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE %) using the following equation: IE % = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

Procedure:

  • Cell and Electrode Setup: Use the same setup as for the PDP measurements.

  • OCP Stabilization: Allow the system to reach a steady OCP.

  • EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct). The R_ct value is inversely proportional to the corrosion rate.

    • Calculate the Inhibition Efficiency (IE %) using the following equation: IE % = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Visualizations

Proposed Mechanism of this compound Corrosion Inhibition

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_protected Protected Metal Surface This compound+ This compound Cation (+) Metal Metal Surface (Initially Negative) This compound+->Metal Electrostatic Adsorption Anions- Corrosive Anions (-) Anions-->Metal Corrosive Attack ProtectiveFilm Protective this compound Film

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Workflow for Corrosion Inhibition Studies

G cluster_prep Preparation cluster_testing Testing Methods cluster_analysis Data Analysis CouponPrep Metal Coupon Preparation WeightLoss Weight Loss Method CouponPrep->WeightLoss PDP Potentiodynamic Polarization (PDP) CouponPrep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) CouponPrep->EIS SolutionPrep Solution Preparation (with/without this compound) SolutionPrep->WeightLoss SolutionPrep->PDP SolutionPrep->EIS CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->CR_IE_WL icorr_IE_PDP Determine i_corr & Inhibition Efficiency PDP->icorr_IE_PDP Rct_IE_EIS Determine R_ct & Inhibition Efficiency EIS->Rct_IE_EIS

Caption: General experimental workflow for evaluating corrosion inhibitors.

Application Notes and Protocols for Developing Antistatic Coatings with Lapyrium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and evaluating transparent antistatic coatings using Lapyrium chloride. This compound chloride is a cationic surfactant and quaternary ammonium salt recognized for its antistatic properties.[1][2][3] This document outlines the mechanism of action, formulation guidelines, detailed experimental protocols for coating application, and standardized testing procedures to evaluate performance.

Introduction to this compound Chloride for Antistatic Coatings

This compound chloride (CAS 6272-74-8) is a quaternary ammonium compound that functions as an effective antistatic agent.[1][4][5] Its molecular structure, featuring a hydrophilic pyridinium head and a long hydrophobic alkyl chain, allows it to act as a surfactant. When incorporated into a coating formulation, this compound chloride migrates to the surface.[6] The hydrophilic portion of the molecule attracts moisture from the surrounding atmosphere, forming a thin, conductive layer of water on the coating's surface.[6][7] This conductive layer dissipates static electrical charges, thereby preventing dust attraction and electrostatic discharge (ESD).[8][9]

Key Properties of this compound Chloride:

PropertyValue
CAS Number 6272-74-8
Molecular Formula C21H35ClN2O3
Appearance White to off-white powder
Function Antistatic agent, Cationic Surfactant

Mechanism of Antistatic Action

The antistatic effect of coatings containing this compound chloride is primarily based on the principle of increasing surface conductivity.

cluster_coating Coating Matrix Lapyrium_Chloride This compound Chloride Molecules Coating_Surface Coating Surface Lapyrium_Chloride->Coating_Surface Migration to Surface Atmospheric_Moisture Atmospheric Moisture (H2O) Conductive_Layer Conductive Water Layer Atmospheric_Moisture->Conductive_Layer Forms Coating_Surface->Atmospheric_Moisture Attracts Dissipation Charge Dissipation Conductive_Layer->Dissipation Static_Charge Static Charge Static_Charge->Conductive_Layer

Caption: Mechanism of this compound Chloride's Antistatic Action.

Experimental Protocols

The following protocols are based on a UV-curable coating system, a common approach for creating durable, transparent coatings. While a specific quaternary ammonium salt was used in the cited literature, these protocols provide a strong baseline for formulations incorporating this compound chloride.[10] Optimization of component concentrations may be necessary to achieve desired performance with this compound chloride.

Formulation of the Antistatic Coating Solution

This protocol describes the preparation of a stock solution for a UV-curable antistatic coating.

Materials:

  • This compound chloride

  • Urethane acrylate oligomer (binder)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Solvent mixture:

    • 2-Butoxyethanol (high-boiling point solvent)

    • Methanol (low-boiling point solvent)

Equipment:

  • Magnetic stirrer and stir bar

  • Glass beakers

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture by combining 2-butoxyethanol and methanol in the intended ratio (e.g., 1:1 by weight).

  • Dissolution of this compound Chloride: Weigh the desired amount of this compound chloride and add it to the solvent mixture. Stir using a magnetic stirrer until fully dissolved. Sonication may be used to aid dissolution.

  • Addition of Binder and Photoinitiator: To the solution from step 2, add the urethane acrylate oligomer and the photoinitiator.

  • Homogenization: Continue stirring the mixture for at least 60 minutes at room temperature to ensure a homogeneous solution.

start Start solvent_prep Prepare Solvent Mixture (2-Butoxyethanol + Methanol) start->solvent_prep dissolve_this compound Dissolve this compound Chloride in Solvent Mixture solvent_prep->dissolve_this compound add_components Add Urethane Acrylate Oligomer and Photoinitiator dissolve_this compound->add_components stir Stir for 60 minutes at Room Temperature add_components->stir end_node Homogeneous Coating Solution stir->end_node

Caption: Workflow for Antistatic Coating Formulation.

Coating Application via Dip-Coating

Dip-coating is a reliable method for applying a uniform thin film onto a substrate.

Materials:

  • Substrates (e.g., polymethyl methacrylate (PMMA) sheets, glass slides)

  • Antistatic coating solution

  • Cleaning agents (e.g., isopropanol, deionized water)

Equipment:

  • Dip-coater

  • Controlled environment chamber (for temperature and humidity control)

  • UV curing system

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating in isopropanol and then deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen or clean, compressed air.

  • Dip-Coating:

    • Mount the cleaned substrate onto the dip-coater.

    • Immerse the substrate into the antistatic coating solution at a constant speed (e.g., 100 mm/min).

    • Hold the substrate in the solution for a dwell time of 20 seconds.

    • Withdraw the substrate at a constant speed (e.g., 100 mm/min).

  • Drying:

    • Step 1 (Solvent Evaporation): Dry the coated substrate in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified time (e.g., 30 minutes) to allow for the controlled evaporation of the solvents and the migration of this compound chloride to the surface.[10]

    • Step 2 (Final Drying): Place the substrate in an oven at a higher temperature (e.g., 60°C) for 10 minutes to remove any remaining solvent.

  • UV Curing: Expose the dried coating to a UV lamp (e.g., high-pressure mercury lamp) with a specific dose of UV radiation (e.g., 600 mJ/cm²) to cure the coating.

start Start clean_substrate Clean Substrate (Isopropanol & DI Water Sonication) start->clean_substrate dip_coating Dip-Coating Process (Immerse, Dwell, Withdraw) clean_substrate->dip_coating drying_step1 Step 1 Drying (e.g., 23°C, 50% RH, 30 min) dip_coating->drying_step1 drying_step2 Step 2 Drying (e.g., 60°C, 10 min) drying_step1->drying_step2 uv_curing UV Curing (e.g., 600 mJ/cm²) drying_step2->uv_curing end_node Finished Antistatic Coated Substrate uv_curing->end_node

Caption: Workflow for Coating Application and Curing.

Performance Evaluation Protocols

Surface Resistivity Measurement

Surface resistivity is a key indicator of a material's ability to dissipate static charge.

Standard: Based on ASTM D257.[11][12]

Equipment:

  • Surface resistivity meter with a concentric ring electrode.

  • Controlled environment chamber (e.g., 23°C and 50% relative humidity).

Procedure:

  • Conditioning: Condition the coated substrates in the controlled environment for at least 24 hours prior to testing.

  • Measurement:

    • Place the coated substrate on an insulating surface.

    • Place the concentric ring electrode firmly on the coated surface.

    • Apply a specified DC voltage (e.g., 100 V or 500 V) and measure the resistance after a set electrification time (e.g., 60 seconds).

    • The meter will typically calculate and display the surface resistivity in ohms per square (Ω/sq).

    • Take measurements at multiple points on the surface to ensure uniformity.

Static Decay Time Measurement

This test measures the time required for a static charge on the surface to dissipate to a certain percentage of its initial value.

Standard: Based on FTMS 101C, Method 4046.

Equipment:

  • Static decay meter with a charging and measuring unit.

  • Faraday cage.

  • High-voltage power supply.

Procedure:

  • Conditioning: Condition the coated substrates as described for the surface resistivity test.

  • Measurement:

    • Place the sample in the static decay meter's test fixture.

    • Apply a high voltage (e.g., ±5000 V) to the sample to induce a static charge.

    • Ground the sample and measure the time it takes for the charge to decay to a predefined level (e.g., 10% of the initial charge).

    • Record the decay time in seconds.

Quantitative Data Summary

The following tables present representative data from a study on antistatic coatings using a quaternary ammonium salt, which can serve as a benchmark for developing this compound chloride-based coatings.[10]

Table 1: Effect of Antistatic Agent Concentration on Coating Performance

Concentration of Quaternary Ammonium Salt (wt%)Surface Resistivity (Ω/sq)Static Decay Time (s)Haze (%)Transmittance (%)
0.0> 10¹³> 300.292.0
0.55.8 x 10¹⁰2.50.391.8
1.08.2 x 10⁹0.80.391.5
2.09.5 x 10⁸< 0.10.491.2

Table 2: Effect of Relative Humidity (RH) on Surface Resistivity

Concentration of Quaternary Ammonium Salt (wt%)Surface Resistivity at 20% RH (Ω/sq)Surface Resistivity at 50% RH (Ω/sq)
1.09.1 x 10¹⁰8.2 x 10⁹
2.01.2 x 10¹⁰9.5 x 10⁸

Disclaimer: The data presented is based on a generic quaternary ammonium salt in a specific UV-curable formulation and is for illustrative purposes. Actual results with this compound chloride may vary and will depend on the specific formulation, substrate, and processing conditions.

References

Application Notes and Protocols for the Quantitative Analysis of Lapyrium in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium Chloride, a quaternary ammonium compound, is utilized in the cosmetic and personal care industry as an antistatic agent and antimicrobial preservative.[1][2] Its cationic surfactant properties also contribute to the overall formulation characteristics of products such as shampoos, conditioners, and skin cleansers.[1] The concentration of this compound Chloride in cosmetic products is regulated to ensure consumer safety, with typical usage levels at or below 5.0%.[3] Accurate and reliable quantitative analysis is therefore essential for quality control, formulation development, and regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound Chloride in various cosmetic formulations. Due to a lack of specific validated methods for this compound Chloride in the public domain, the following protocols have been adapted from established and validated methods for structurally similar quaternary ammonium compounds (QACs), such as Benzalkonium Chloride (BKC) and Cetylpyridinium Chloride (CPC). These methods, including High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, and potentiometric titration, are widely accepted for the analysis of cationic surfactants in complex matrices.

Analytical Methodologies

The selection of an appropriate analytical method for the quantification of this compound Chloride depends on the cosmetic matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine quality control. It offers good selectivity and sensitivity for QACs.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides higher sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis.[4][5]

  • Potentiometric Titration: A classic and cost-effective method for determining the total cationic surfactant content in a formulation.[6][7]

Data Presentation

The following tables summarize example quantitative data for cationic surfactants in cosmetic formulations, based on methodologies similar to those described in this document. Note that these are representative examples and actual concentrations will vary by product.

Table 1: Example Quantitative Data for Cationic Surfactants in Cosmetic Products by HPLC-UV

Product TypeCationic SurfactantConcentration (% w/w)Method
Antiseptic Skin CreamBenzalkonium Chloride1.0HPLC-UV[1]
Medicated LozengesCetylpyridinium Chloride0.02 - 0.1HPLC-UV
Leave-on ConditionerQuaternary Ammonium Compound0.5 - 2.0HPLC-UV
Disinfectant WipesBenzalkonium Chloride0.1 - 0.5HPLC-UV[8]

Table 2: Example Performance Data for HPLC-UV Method for Benzalkonium Chloride

ParameterValueReference
Linearity Range5 - 1000 µg/mL[1]
Coefficient of Determination (r²)0.9996[1]
Recovery90%[1]
RSD (Peak Area)1.86%[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol is adapted from the analysis of Benzalkonium Chloride in cosmetic creams.[1]

1. Sample Preparation

  • Accurately weigh approximately 0.5 g of the cosmetic cream into a 25 mL volumetric flask.

  • Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Vortex the mixture for 1 minute to disperse the sample.

  • Place the flask in an ultrasonic bath for 45 minutes to facilitate extraction.

  • Allow the sample to cool to room temperature.

  • Dilute to the 25 mL mark with water.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Acclaim™ Surfactant Plus, 3 µm, 3.0 x 150 mm (or equivalent reversed-phase column designed for surfactants).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm or 262 nm.[8]

  • Injection Volume: 10 µl.

3. Calibration and Quantification

  • Prepare a stock solution of this compound Chloride reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis weigh Weigh 0.5g of Cosmetic add_solvent Add 20mL Acetonitrile/Water (1:1) weigh->add_solvent vortex Vortex for 1 min add_solvent->vortex sonicate Ultrasonic Extraction (45 min) vortex->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to 25mL with Water cool->dilute filter Filter (0.22 µm) dilute->filter hplc Inject into HPLC System filter->hplc detect UV Detection (215 nm) hplc->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Protocol 2: Quantitative Analysis of this compound by Potentiometric Titration

This protocol is based on the two-phase titration method for cationic surfactants.[6][9]

1. Reagents and Equipment

  • Titrator: Automatic potentiometric titrator.

  • Electrode: Surfactant-sensitive electrode (e.g., TEN 1100 PLH).

  • Titrant: 0.004 mol/L Sodium Dodecyl Sulfate (SDS) solution.

  • Buffer: pH 10 buffer solution.

  • Non-ionic Surfactant: Triton X-100 solution (optional, to prevent precipitation on the electrode).

2. Sample Preparation

  • Accurately weigh a quantity of the cosmetic product expected to contain 0.02–0.06 mmol of this compound Chloride into a 150 mL beaker.

  • Add approximately 100 mL of deionized water.

  • Add 10 mL of pH 10 buffer solution.

  • If the formulation is known to form sticky precipitates, add 0.5 mL of Triton X-100 solution.

  • Stir the solution until the sample is fully dispersed.

3. Titration Procedure

  • Immerse the surfactant-sensitive electrode and the titrator's dispensing tip into the prepared sample solution.

  • Titrate the sample with the 0.004 mol/L SDS solution using a slow, linear titration mode.

  • The endpoint is detected as the point of maximum inflection in the potential curve.

  • The titrator software will automatically determine the equivalence point.

4. Calculation

The concentration of this compound Chloride in the sample is calculated using the following formula:

Concentration (% w/w) = (V * C * M) / (W * 10)

Where:

  • V = Volume of SDS solution at the equivalence point (mL)

  • C = Concentration of the SDS solution (mol/L)

  • M = Molar mass of this compound Chloride (398.97 g/mol )

  • W = Weight of the sample (g)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_calculation Calculation weigh_sample Weigh Cosmetic Sample add_water Add 100mL Deionized Water weigh_sample->add_water add_buffer Add 10mL pH 10 Buffer add_water->add_buffer disperse Stir to Disperse add_buffer->disperse titrate Titrate with 0.004M SDS Solution disperse->titrate detect_ep Detect Equivalence Point titrate->detect_ep calculate_conc Calculate this compound Concentration detect_ep->calculate_conc

Caption: Workflow for potentiometric titration of this compound.

Concluding Remarks

The protocols provided offer robust and reliable methods for the quantitative analysis of this compound Chloride in cosmetic formulations. The choice between chromatographic and titrimetric methods will depend on the specific requirements of the analysis. For all methods, it is crucial to perform proper method validation for the specific cosmetic matrix being analyzed to ensure accuracy and precision. This includes assessing linearity, accuracy, precision, selectivity, and limits of detection and quantification. The use of a certified reference standard for this compound Chloride is essential for accurate calibration and quantification.

References

Application Notes and Protocols for the Determination of Lapyrium Concentration in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium is a cationic surfactant employed as a biocide and antistatic agent in personal care products and industrial applications such as wastewater treatment.[1][2] As with many quaternary ammonium compounds, precise quantification is essential for formulation development, quality control, and regulatory compliance. This document provides detailed protocols for three distinct methods for determining the concentration of this compound chloride in solutions: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Argentometric Titration, and Colorimetric Determination of the chloride ion.

I. Direct Quantification of the this compound Cation by HPLC-CAD

High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful technique for the analysis of non-volatile and semi-volatile compounds, including quaternary ammonium surfactants which lack a UV chromophore.

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • Charged Aerosol Detector (CAD)

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

    • Data Acquisition and Processing Software

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate

    • Glacial Acetic Acid

    • This compound Chloride reference standard

    • Ultrapure Water

  • Preparation of Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Glacial Acetic Acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in Methanol/Acetonitrile (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Gradient Elution: A suitable gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the cationic this compound. A starting point could be 95% A for 1 minute, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Chloride reference standard and dissolve in 10 mL of Mobile Phase A.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using Mobile Phase A.

    • Sample Preparation: Dilute the sample solution containing this compound Chloride with Mobile Phase A to fall within the calibration range.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Workflow Diagram: HPLC-CAD Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase inject_standards Inject Standards prep_mobile->inject_standards prep_standards Prepare Standard Solutions prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples generate_curve Generate Calibration Curve inject_standards->generate_curve calculate_conc Calculate Concentration generate_curve->calculate_conc acquire_data Acquire Peak Area Data inject_samples->acquire_data acquire_data->calculate_conc Titration_Workflow start Start prep_sample Pipette Known Sample Volume start->prep_sample add_indicator Add K2CrO4 Indicator prep_sample->add_indicator titrate Titrate with Standard AgNO3 add_indicator->titrate endpoint Observe Reddish-Brown Endpoint titrate->endpoint record_volume Record Volume of AgNO3 endpoint->record_volume calculate Calculate this compound Chloride Concentration record_volume->calculate end End calculate->end Colorimetric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation prep_standards Prepare Chloride Standards add_reagent Add Reagent to Standards & Samples prep_standards->add_reagent prep_samples Prepare Diluted Samples prep_samples->add_reagent prep_reagent Prepare Combined Color Reagent prep_reagent->add_reagent develop_color Incubate for 10 minutes add_reagent->develop_color measure_abs Measure Absorbance at 480 nm develop_color->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate this compound Concentration plot_curve->calc_conc

References

Lapyrium as a Biocide in Industrial Fluid Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium, a quaternary ammonium compound (QAC), serves as a potent biocide in various industrial applications, particularly in the preservation of industrial fluids. As a cationic surfactant, its efficacy lies in its ability to disrupt the cellular integrity of a broad spectrum of microorganisms, including bacteria and fungi, which are common contaminants in industrial fluid systems.[1][2] This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers and professionals in the utilization of this compound for industrial fluid preservation.

The primary mechanism of action for this compound, consistent with other QACs, involves the electrostatic interaction between the positively charged cationic head of the molecule and the negatively charged components of microbial cell membranes.[3][4][5] This interaction leads to the disorganization of the cell membrane, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[3][5]

Quantitative Efficacy Data

The biocidal efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values represent the lowest concentration of the biocide required to inhibit visible growth and to kill the microorganisms, respectively. While specific data for this compound chloride is not extensively published in publicly available literature, the following tables provide representative efficacy data for similar quaternary ammonium compounds against common industrial fluid contaminants. This data serves as a benchmark for initial experimental design.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Pseudomonas aeruginosa

Quaternary Ammonium CompoundConcentration (µg/mL)
Benzalkonium Chloride64 - 256
Cetylpyridinium Chloride32 - 128

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Aspergillus niger

Quaternary Ammonium CompoundConcentration (µg/mL)
Benzalkonium Chloride1 - 16

Mechanism of Action: A Visual Representation

The biocidal activity of this compound as a quaternary ammonium compound against a bacterial cell is depicted in the following signaling pathway diagram.

Lapyrium_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space This compound This compound (Cationic) Membrane Phospholipid Bilayer Membrane Proteins This compound->Membrane:head Electrostatic Attraction Membrane_Disruption Increased Permeability Membrane:head->Membrane_Disruption Membrane Disruption Cytoplasm Cytoplasmic Components Cell_Death Cell Death Membrane_Disruption->Leakage Leakage of Intracellular Components Membrane_Disruption->Cell_Death Loss of Membrane Integrity

Biocidal mechanism of this compound against bacteria.

Experimental Protocols

To evaluate the efficacy of this compound as a biocide in industrial fluids, standardized testing protocols are essential. The following sections detail the methodologies for determining bactericidal and fungicidal efficacy.

Protocol 1: Determination of Bactericidal Efficacy in Metalworking Fluids (Adapted from ASTM E2275)

This protocol outlines a method to assess the performance of this compound in controlling bacterial growth in water-miscible metalworking fluids.

Bactericidal_Efficacy_Workflow Start Start Prepare_Fluid Prepare Metalworking Fluid Dilutions Start->Prepare_Fluid Add_this compound Add this compound at Varying Concentrations Prepare_Fluid->Add_this compound Inoculate Inoculate with Pseudomonas aeruginosa Add_this compound->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample Sample at Defined Intervals Incubate->Sample Plate_Count Perform Viable Plate Counts Sample->Plate_Count Analyze Analyze Data (Log Reduction) Plate_Count->Analyze End End Analyze->End

Workflow for bactericidal efficacy testing.

Methodology:

  • Preparation of Metalworking Fluid: Prepare the metalworking fluid at its recommended use-dilution in sterile, hard water.

  • Addition of this compound: Create a series of test solutions by adding this compound to the metalworking fluid dilutions to achieve a range of final concentrations (e.g., 50, 100, 250, 500, 1000 ppm). Include a control sample with no this compound.

  • Inoculation: Prepare a standardized suspension of Pseudomonas aeruginosa (e.g., ATCC 15442) to a concentration of approximately 10^6 CFU/mL. Inoculate each test and control sample with the bacterial suspension.

  • Incubation: Incubate all samples at a relevant temperature (e.g., 25-30°C) with gentle agitation to simulate fluid circulation.

  • Sampling and Enumeration: At specified time intervals (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each sample. Perform serial dilutions and plate onto a suitable growth medium (e.g., Tryptic Soy Agar). Incubate the plates and count the number of viable colonies.

  • Data Analysis: Calculate the log reduction in viable bacteria for each this compound concentration compared to the control. The MIC can be determined as the lowest concentration that shows no visible growth, and the MBC as the lowest concentration that results in a ≥3-log reduction (99.9% kill) of the initial inoculum.

Protocol 2: Determination of Fungicidal Efficacy on Polymeric Materials (Adapted from ASTM G21)

This protocol is designed to evaluate the resistance of a material treated with this compound to fungal growth.

Fungicidal_Efficacy_Workflow Start Start Prepare_Samples Prepare Polymeric Samples (Treated and Untreated) Start->Prepare_Samples Place_on_Agar Place Samples on Nutrient-Salts Agar Prepare_Samples->Place_on_Agar Inoculate Inoculate with a Mixed Fungal Spore Suspension (e.g., Aspergillus niger) Place_on_Agar->Inoculate Incubate Incubate under High Humidity and Temperature Inoculate->Incubate Observe Observe for Fungal Growth Weekly for 28 Days Incubate->Observe Rate_Growth Rate Fungal Growth (0-4 Scale) Observe->Rate_Growth End End Rate_Growth->End

Workflow for fungicidal efficacy testing.

Methodology:

  • Sample Preparation: Prepare test specimens of the polymeric material. A set of specimens should be treated with a solution of this compound at a desired concentration, while a control set remains untreated.

  • Agar Plate Preparation: Prepare plates with a nutrient-salts agar. This medium provides essential minerals for fungal growth but lacks a carbon source, forcing the fungi to use the test specimen as a food source.

  • Inoculation: Prepare a mixed spore suspension of relevant fungal species, including Aspergillus niger (e.g., ATCC 9642). Spray the spore suspension evenly over the surface of the test and control specimens.

  • Incubation: Incubate the plates at a temperature and humidity conducive to fungal growth (e.g., 28-30°C and >85% relative humidity) for 28 days.

  • Observation and Rating: Visually inspect the specimens for fungal growth at weekly intervals. Rate the extent of growth on a scale of 0 (no growth) to 4 (heavy growth). A rating of 0 or 1 for the this compound-treated samples would indicate effective fungistatic/fungicidal properties.

Conclusion

This compound demonstrates significant potential as a biocide for the preservation of industrial fluids. Its efficacy is rooted in its ability to disrupt microbial cell membranes, a mechanism common to quaternary ammonium compounds. The provided protocols, adapted from established standards, offer a framework for researchers to quantitatively assess the performance of this compound against specific microbial challenges in various industrial matrices. Further investigation to determine the precise MIC and MBC values of this compound against a wider range of industrial spoilage organisms is recommended to optimize its application and ensure effective microbial control.

References

Application Notes and Protocols for Studying Lapyrium Adsorption on Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup and protocols for studying the adsorption of Lapyrium on various surfaces. This compound, a cationic surfactant, is utilized in numerous applications, including personal care products as a biocide and antistatic agent, as well as in wastewater treatment and corrosion inhibition formulations[1]. Understanding its adsorption characteristics is crucial for optimizing its performance and assessing its environmental fate.

Introduction

This compound chloride is a quaternary ammonium compound with a molecular formula of C21H35ClN2O3[2][3][4][5]. Its cationic nature governs its interaction with negatively charged surfaces, making adsorption a key factor in its efficacy and potential environmental impact. This application note details the materials, equipment, and procedures for conducting systematic studies of this compound adsorption, including kinetic and equilibrium experiments. The protocols are designed to be adaptable for various solid surfaces relevant to industrial and environmental contexts.

Materials and Equipment

2.1. Reagents and Consumables

  • This compound Chloride (CAS No. 6272-74-8)[3][4][5]

  • Adsorbent material (e.g., silica, activated carbon, stainless steel coupons)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate buffer solutions (pH 4, 7, 9)

  • Analytical grade solvents for extraction (if necessary)

  • Syringe filters (0.45 µm)

2.2. Equipment

  • Analytical balance

  • pH meter

  • Orbital shaker or magnetic stirrer

  • Constant temperature incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Glassware: beakers, flasks, pipettes, etc.

Experimental Protocols

3.1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (1000 mg/L): Accurately weigh 1.000 g of this compound chloride and dissolve it in 1 L of DI water in a volumetric flask.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with DI water to the desired concentrations (e.g., 10, 25, 50, 100, 200 mg/L).

3.2. Preparation of Adsorbent Surface

The preparation method will vary depending on the nature of the adsorbent.

  • For particulate adsorbents (e.g., silica, activated carbon):

    • Wash the adsorbent with DI water to remove impurities.

    • Dry the adsorbent in an oven at 105°C for 24 hours.

    • Store the dried adsorbent in a desiccator.

  • For solid surfaces (e.g., stainless steel coupons):

    • Clean the coupons by sonication in a detergent solution, followed by rinsing with DI water and then ethanol.

    • Dry the coupons under a stream of nitrogen gas.

    • Store in a clean, dry container.

3.3. Batch Adsorption Experiments

  • Kinetic Studies:

    • Add a known amount of adsorbent (e.g., 0.1 g of silica) to a series of flasks each containing a fixed volume and concentration of this compound solution (e.g., 50 mL of 100 mg/L).

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

    • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Analyze the supernatant for the remaining this compound concentration.

  • Equilibrium and Isotherm Studies:

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks.

    • Add a fixed volume (e.g., 50 mL) of this compound solutions with varying initial concentrations (e.g., 10-200 mg/L) to the flasks.

    • Agitate the flasks at a constant temperature until equilibrium is reached (determined from kinetic studies).

    • Separate the adsorbent and analyze the equilibrium concentration of this compound in the supernatant.

3.4. Analytical Quantification of this compound

The concentration of this compound in the aqueous samples can be determined using UV-Vis spectrophotometry or HPLC. Spectrophotometric methods are often simpler for routine analysis of quaternary ammonium compounds[6].

  • UV-Vis Spectrophotometry:

    • Develop a calibration curve by measuring the absorbance of standard this compound solutions at its maximum absorption wavelength (λmax).

    • Measure the absorbance of the unknown samples.

    • Determine the concentration from the calibration curve.

  • High-Performance Liquid Chromatography (HPLC): For more complex matrices or lower detection limits, HPLC is recommended.

    • Develop a suitable HPLC method with a C8 or C18 column and a mobile phase appropriate for cationic surfactants[7].

    • Generate a calibration curve with standard solutions.

    • Inject the filtered samples and quantify the this compound concentration based on the peak area.

Data Presentation and Analysis

4.1. Adsorption Capacity Calculation

The amount of this compound adsorbed per unit mass of the adsorbent at time t (qt, mg/g) and at equilibrium (qe, mg/g) can be calculated using the following equations:

  • qt = (C0 - Ct) * V / m

  • qe = (C0 - Ce) * V / m

Where:

  • C0 is the initial this compound concentration (mg/L)

  • Ct is the this compound concentration at time t (mg/L)

  • Ce is the equilibrium this compound concentration (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the adsorbent (g)

4.2. Adsorption Isotherms

The equilibrium data can be fitted to various isotherm models to understand the adsorption mechanism. Common models include the Langmuir and Freundlich isotherms[8][9][10][11].

4.3. Data Tables

Table 1: Kinetic Data for this compound Adsorption on Silica

Time (min)This compound Concentration (mg/L)Amount Adsorbed (qt, mg/g)
0100.00.0
585.27.4
1073.513.3
2058.121.0
3049.825.1
6041.529.3
12040.229.9
18040.130.0

Conditions: Initial Concentration = 100 mg/L; Adsorbent Dose = 2 g/L; Temperature = 25°C; pH = 7.0

Table 2: Equilibrium Data for this compound Adsorption on Silica

Initial Concentration (C0, mg/L)Equilibrium Concentration (Ce, mg/L)Amount Adsorbed (qe, mg/g)
102.14.0
257.88.6
5020.514.8
10040.130.0
15065.342.4
20098.750.7

Conditions: Adsorbent Dose = 2 g/L; Temperature = 25°C; pH = 7.0; Equilibrium Time = 180 min

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Processing prep_this compound Prepare this compound Solutions (Stock and Working) batch_setup Set up Batch Adsorption (Flasks with Adsorbent and this compound) prep_this compound->batch_setup prep_adsorbent Prepare Adsorbent Surface (Wash, Dry, Store) prep_adsorbent->batch_setup agitation Agitate at Constant Temperature and Speed batch_setup->agitation sampling Sample at Predetermined Time Intervals agitation->sampling separation Separate Adsorbent (Centrifuge/Filter) sampling->separation quantification Quantify this compound in Supernatant (UV-Vis/HPLC) separation->quantification calc Calculate Adsorption Capacity (qt and qe) quantification->calc isotherm Fit Data to Adsorption Isotherm Models calc->isotherm Adsorption_Logic This compound This compound in Solution (Cationic Surfactant) Adsorption Adsorption Process This compound->Adsorption Surface Adsorbent Surface (Negatively Charged) Surface->Adsorption Factors Influencing Factors Adsorption->Factors pH pH Factors->pH Temp Temperature Factors->Temp Conc Initial Concentration Factors->Conc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lapyrium Concentration for Maximum Biocidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Lapyrium for maximum biocidal activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of biocidal action?

This compound is a quaternary ammonium cation that is commonly formulated as this compound chloride. It functions as a surfactant, antistatic agent, and biocide.[1] Its biocidal activity stems from its ability to disrupt microbial cell membranes. As a positively charged cation, this compound associates with the negatively charged components of the bacterial cell membrane. This interaction leads to the insertion of its hydrophobic side chain into the lipid bilayer, disrupting membrane integrity, causing leakage of essential cellular contents, and ultimately leading to cell lysis.[1]

Q2: What is a typical starting concentration range for this compound in biocidal assays?

For general surface disinfection, quaternary ammonium compounds like this compound are often effective in the range of 200 to 400 parts per million (PPM).[2] However, the optimal concentration can vary significantly depending on the target microorganism, the formulation, and the specific application. It is crucial to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your specific experimental conditions.

Q3: My MIC/MBC results for this compound are inconsistent. What are the common causes?

Inconsistency in MIC/MBC assays can arise from several factors:

  • Inoculum Preparation: The density of the initial microbial suspension is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.[3][4]

  • Media Composition: The type of growth medium can influence the activity of the compound. Use a recommended medium such as Mueller-Hinton Broth for consistent results.[3]

  • Incubation Conditions: Time and temperature of incubation must be carefully controlled. For most bacteria, incubation at 35-37°C for 16-20 hours is standard.[2]

  • Compound Dilution: Inaccurate serial dilutions can lead to significant errors. Ensure thorough mixing at each dilution step.

Q4: How do I handle this compound chloride safely in the laboratory?

This compound chloride can cause skin and eye irritation.[5][6] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[6][7]

Troubleshooting Guides

Issue: No biocidal activity observed at expected concentrations.

  • Possible Cause: The concentration of this compound may be too low for the target microorganism.

    • Solution: Increase the concentration range in your assay. Perform a broader range of serial dilutions to identify the MIC.

  • Possible Cause: The microorganism may have inherent or acquired resistance to quaternary ammonium compounds.

    • Solution: Verify the identity and purity of your microbial strain. Test a reference strain with known susceptibility to this compound or other quaternary ammonium compounds to validate your assay.

  • Possible Cause: Inactivation of this compound by components in the experimental setup.

    • Solution: Ensure all glassware is thoroughly rinsed to remove any residual detergents. Organic matter can also inactivate quaternary ammonium compounds, so ensure a clean experimental environment.

Issue: High variability between experimental replicates.

  • Possible Cause: Inconsistent inoculum density.

    • Solution: Standardize your inoculum preparation using a spectrophotometer or a McFarland standard for every experiment.

  • Possible Cause: Pipetting errors during serial dilutions.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Mix each dilution thoroughly before proceeding to the next.

  • Possible Cause: Edge effects in microtiter plates.

    • Solution: To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the compound and affect results, consider filling the outer wells with sterile broth or water and not using them for experimental data.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride (BC) against Listeria monocytogenes

L. monocytogenes StrainMIC (ppm)MBC (ppm)
ATCC 191111.002.00
ATCC 191120.501.00
ATCC 191140.250.50
ATCC 191172.004.00
ATCC 139321.503.00
STCC 93620.0020.00
STCC 9371.002.00
STCC 9380.751.50

Data adapted from a study on the antimicrobial susceptibility of L. monocytogenes.[1]

Table 2: Log10 Reduction of Pathogens by Cetylpyridinium Chloride (CPC) on Beef Surfaces

PathogenSurfaceInitial Inoculum (log10 CFU/cm²)Log10 Reduction (Day 0)
E. coli O157:H7Lean5-6>5
S. typhimuriumLean5-6>5
E. coli O157:H7Adipose5>2.5
S. typhimuriumAdipose5>2.5

Data adapted from a study on the antimicrobial activity of CPC washes.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

1. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the target microorganism. b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Tryptone Soy Broth or Mueller-Hinton Broth). c. Incubate the broth culture at the optimal temperature and time for the microorganism to reach the logarithmic growth phase. d. Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). e. Further dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. This compound Dilution: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform a two-fold serial dilution of the this compound stock solution in the broth medium directly in a 96-well microtiter plate. c. The final volume in each well after adding the inoculum should be 100-200 µL. d. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) in your plate setup.

3. Incubation: a. Add the prepared inoculum to each well (except the negative control). b. Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

4. MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

5. MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate. b. Incubate the agar plates for 18-24 hours. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3]

Protocol 2: Time-Kill Assay

This assay provides information on the rate of bactericidal activity.

1. Preparation: a. Prepare a standardized inoculum of the target microorganism as described in the MIC/MBC protocol. b. Prepare tubes or flasks containing broth medium with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without this compound.

2. Inoculation and Sampling: a. Inoculate each tube with the prepared bacterial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

3. Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

4. Data Analysis: a. Plot the log10 CFU/mL against time for each this compound concentration and the growth control. b. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Mandatory Visualizations

G Mechanism of Action of this compound This compound This compound (Cationic Head) Binding Electrostatic Binding This compound->Binding attraction Membrane Bacterial Cell Membrane (Anionic) Membrane->Binding Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Lysis Cell Lysis Leakage->Lysis

Caption: Mechanism of this compound's biocidal activity.

G Experimental Workflow for MIC/MBC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Lapyrium_Dilution Prepare Serial Dilutions of this compound in 96-well Plate Lapyrium_Dilution->Inoculate Incubate Incubate Plate (16-20 hours) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate_MBC Plate from clear wells onto agar Read_MIC->Plate_MBC Incubate_MBC Incubate Agar Plates (18-24 hours) Plate_MBC->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

G Troubleshooting Inconsistent MIC Results Start Inconsistent MIC Results Check_Inoculum Is Inoculum Standardized? Start->Check_Inoculum Check_Dilutions Are Serial Dilutions Accurate? Check_Inoculum->Check_Dilutions Yes Standardize_Inoculum Action: Re-standardize Inoculum (0.5 McFarland) Check_Inoculum->Standardize_Inoculum No Check_Controls Are Controls Behaving as Expected? Check_Dilutions->Check_Controls Yes Refine_Pipetting Action: Check Pipette Calibration & Technique Check_Dilutions->Refine_Pipetting No Investigate_Contamination Action: Check for Contamination in Reagents or Culture Check_Controls->Investigate_Contamination No Review_Protocol Action: Review Incubation Time, Temperature, and Media Check_Controls->Review_Protocol Yes Resolved Problem Resolved Standardize_Inoculum->Resolved Refine_Pipetting->Resolved Investigate_Contamination->Resolved Review_Protocol->Resolved

Caption: Decision tree for troubleshooting MIC assays.

References

troubleshooting emulsion separation with Lapyrium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lapyrium in emulsion formulations.

Troubleshooting Emulsion Separation with this compound

Emulsion instability, leading to phase separation, is a common challenge in formulation science. When working with the cationic surfactant this compound (typically as this compound chloride), several factors can contribute to emulsion breakdown. This guide provides a systematic approach to troubleshooting these issues.

Visual Guide to Emulsion Instability
Instability PhenomenonDescriptionPotential Causes with this compound
Creaming/Sedimentation The dispersed droplets concentrate at the top (creaming) or bottom (sedimentation) of the emulsion, forming a distinct layer. This is often a precursor to coalescence.Insufficient viscosity of the continuous phase, large droplet size, significant density difference between the oil and water phases.
Flocculation Droplets aggregate into clumps without merging. This is a reversible process but can accelerate creaming and coalescence.Insufficient electrostatic repulsion between droplets, which can be influenced by pH and ionic strength.
Coalescence Droplets merge to form larger ones, leading to a decrease in the total number of droplets and eventual complete phase separation. This is an irreversible process.Inadequate concentration or efficacy of this compound at the oil-water interface, incompatible formulation components, extreme temperatures.
Phase Inversion The emulsion type changes, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion.Changes in the oil-to-water ratio, temperature fluctuations, or the presence of certain electrolytes.

Logical Troubleshooting Workflow

If you are experiencing emulsion separation with a this compound-based formulation, follow this logical workflow to identify and resolve the issue.

TroubleshootingWorkflow start Emulsion Separation Observed check_formulation Review Formulation Components start->check_formulation incompatibility Incompatibility with Anionic Components? check_formulation->incompatibility check_concentration Evaluate this compound Concentration optimize_concentration Optimize this compound Concentration check_concentration->optimize_concentration check_ph Measure and Adjust pH optimize_ph Adjust pH to Enhance Cationic Charge check_ph->optimize_ph check_ionic_strength Assess Ionic Strength reduce_electrolytes Reduce Electrolyte Concentration check_ionic_strength->reduce_electrolytes check_homogenization Review Homogenization Process optimize_homogenization Refine Homogenization Parameters check_homogenization->optimize_homogenization incompatibility->check_concentration No reformulate Reformulate with Compatible Excipients incompatibility->reformulate Yes optimize_concentration->check_ph optimize_ph->check_ionic_strength reduce_electrolytes->check_homogenization add_stabilizer Consider Adding a Stabilizer optimize_homogenization->add_stabilizer stable_emulsion Stable Emulsion Achieved add_stabilizer->stable_emulsion reformulate->stable_emulsion

Caption: A step-by-step workflow for troubleshooting emulsion separation issues when using this compound.

Frequently Asked Questions (FAQs)

Q1: My oil-in-water emulsion stabilized with this compound is showing signs of creaming. What should I do?

A1: Creaming is often the first sign of instability. Here are a few steps you can take:

  • Increase the Viscosity of the Continuous Phase: A more viscous external phase will slow the movement of the dispersed droplets. Consider adding a compatible, non-ionic or cationic thickening agent like hydroxyethyl cellulose or a carbomer.

  • Reduce Droplet Size: Smaller droplets are less prone to creaming. This can be achieved by optimizing your homogenization process (e.g., increasing homogenization time or speed).

  • Optimize this compound Concentration: Ensure you are using an adequate concentration of this compound to sufficiently cover the surface of the oil droplets and provide strong electrostatic repulsion.

Q2: I'm observing immediate phase separation when I mix my components with this compound chloride. What could be the cause?

A2: Immediate phase separation often points to a significant incompatibility in your formulation. As a cationic surfactant, this compound chloride is highly incompatible with anionic compounds. If your formulation contains any anionic surfactants (e.g., sulfates, sulfonates) or anionic polymers (e.g., carbomers at a pH where they are neutralized, xanthan gum), they will likely form an insoluble complex with this compound, leading to a complete breakdown of the emulsion.

Q3: What is the optimal pH for an emulsion stabilized with this compound?

A3: The stability of emulsions with cationic surfactants is pH-dependent. Generally, a neutral to slightly acidic pH is preferable to ensure the cationic head of the this compound molecule is fully charged, maximizing electrostatic repulsion between droplets. Extreme pH values should be avoided as they can lead to the degradation of other formulation components.

Q4: Can I add salts to my this compound-stabilized emulsion?

A4: The addition of electrolytes (salts) can have a destabilizing effect on emulsions stabilized by ionic surfactants. The ions from the salt can shield the electrostatic repulsion between the charged droplets, leading to flocculation and coalescence. If salts are necessary in your formulation, it is crucial to use them at the lowest possible concentration and to carefully evaluate their impact on emulsion stability.

Q5: What is the Critical Micelle Concentration (CMC) and Hydrophile-Lipophile Balance (HLB) of this compound chloride, and why are they important?

A5: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution. Operating above the CMC is generally necessary to ensure enough surfactant is available to stabilize the oil-water interface. The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic and is used to determine the type of emulsion it is best suited to form (O/W or W/O).

Experimental Protocols

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion with this compound Chloride

Objective: To prepare a stable O/W emulsion using this compound chloride as the emulsifier.

Materials:

  • This compound chloride

  • Oil phase (e.g., mineral oil, soybean oil)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and magnetic stirrer

Methodology:

  • Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound chloride in deionized water with gentle stirring until fully dissolved.

  • Preparation of the Oil Phase: Measure the desired volume of the oil phase.

  • Emulsification:

    • Heat both the aqueous and oil phases separately to 65-75 °C.

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes.

    • Continue stirring gently with a magnetic stirrer while the emulsion cools to room temperature.

EmulsionProtocol cluster_prep Phase Preparation cluster_emulsify Emulsification Aqueous Aqueous Phase (this compound in Water) Heat Heat both phases (65-75 °C) Aqueous->Heat Oil Oil Phase Oil->Heat Homogenize Add Oil to Aqueous with High Shear Heat->Homogenize Cool Cool with Gentle Stirring Homogenize->Cool

Caption: A simplified workflow for preparing an oil-in-water emulsion with this compound chloride.

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the physical stability of the prepared this compound-containing emulsion.

Methods:

  • Visual Observation: Observe the emulsion for any signs of creaming, flocculation, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C).

  • Droplet Size Analysis:

    • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the mean droplet size and size distribution immediately after preparation and at subsequent time points.

    • An increase in the average droplet size over time is an indicator of coalescence.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the emulsion droplets. For a cationic emulsion, a high positive zeta potential (e.g., > +30 mV) generally indicates good electrostatic stability.

  • Centrifugation Test:

    • Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes).

    • Measure the volume of any separated phase. A stable emulsion should show no or minimal phase separation.

  • Rheological Measurements:

    • Use a rheometer to measure the viscosity of the emulsion. A stable emulsion should maintain its viscosity over time under defined storage conditions.

Data Summary Tables

The following tables provide a framework for organizing your experimental data when troubleshooting and optimizing your this compound-based emulsions.

Table 1: Influence of this compound Chloride Concentration on Emulsion Properties

This compound Chloride Conc. (% w/w)Mean Droplet Size (µm)Zeta Potential (mV)Viscosity (cP)Observations (after 24h)
0.5
1.0
2.0
5.0

Table 2: Effect of pH on Emulsion Stability

pHMean Droplet Size (µm)Zeta Potential (mV)Stability Index (%) (after 7 days)Observations
4.0
5.5
7.0
8.5

Table 3: Impact of Electrolyte (e.g., NaCl) Addition on Emulsion Properties

NaCl Concentration (mM)Mean Droplet Size (µm)Zeta Potential (mV)Time to Phase Separation
0
10
50
100

reducing Lapyrium-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lapyrium-Induced Cytotoxicity

This center provides technical guidance for researchers, scientists, and drug development professionals encountering issues with this compound-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our control cell lines even at low concentrations of this compound. What are the initial troubleshooting steps?

A1: Unexpectedly high cytotoxicity can stem from several factors. A systematic approach is recommended:

  • Confirm this compound Concentration: Re-verify the calculations for your stock solution and final dilutions. An error in dilution can lead to significantly higher concentrations than intended.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line, which is typically less than 0.5% for DMSO.[1][2] Always include a vehicle-only control (cells treated with the solvent alone) to measure any cytotoxic effects of the solvent itself.[2][3]

  • Check for Contamination: Test your cell cultures for common contaminants like mycoplasma, which can compromise cell health and increase sensitivity to cytotoxic agents.[1][3]

  • Evaluate Compound Stability: Prepare fresh this compound dilutions for each experiment, as the compound may degrade in culture medium over time, potentially forming more toxic byproducts.[2]

Q2: Our IC50 values for this compound are inconsistent across experiments. What could be the cause?

A2: Variability in IC50 values is a common issue. Consider the following:

  • Inconsistent Cell Seeding: Uneven cell numbers in wells will lead to variable results. Ensure your cell suspension is homogenous before seeding and visually confirm even distribution under a microscope.[1][2]

  • Cell Confluence: The growth phase and density of cells can significantly impact their sensitivity to drugs. Standardize the seeding density and treatment confluence for all experiments.

  • Assay Interference: this compound might directly interfere with your viability assay reagents (e.g., reducing MTT).[4] Run a cell-free control by adding this compound to the assay reagents to check for direct chemical reactions.[1][2] If interference is detected, consider an alternative assay with a different mechanism, such as an LDH release assay.[5]

  • Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can concentrate the compound and affect results.[6] It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[6]

Q3: We are trying to rescue cells from this compound-induced cytotoxicity using antioxidants, but the results are not as expected. Why might this be?

A3: While this compound's primary cytotoxic mechanism involves oxidative stress, several factors can influence the efficacy of antioxidant rescue experiments:

  • Timing of Antioxidant Addition: Antioxidants are most effective when present before or at the time of this compound exposure to prevent the initial burst of reactive oxygen species (ROS). Adding them too late may be ineffective if irreversible downstream apoptotic events have already been initiated.

  • Type and Concentration of Antioxidant: Not all antioxidants are equally effective. The choice of antioxidant (e.g., N-acetylcysteine (NAC), Vitamin E) and its concentration are critical. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant for your cell line.

  • Cellular Uptake: Ensure the antioxidant you are using is cell-permeable and can reach the necessary intracellular compartments to be effective.

Q4: What is the proposed mechanism of this compound-induced cytotoxicity?

A4: this compound is understood to induce cytotoxicity primarily through the generation of intracellular reactive oxygen species (ROS).[7] This leads to oxidative stress, mitochondrial membrane depolarization, and the subsequent activation of the intrinsic apoptotic pathway, culminating in cell death.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration and Incubation Time

If you observe either excessive cell death or a lack of effect, optimizing the dose and duration of this compound treatment is a critical first step.

Problem: High variability or unexpected levels of cytotoxicity.[8]

Solution Steps:

  • Perform a Wide-Range Dose-Response: Test a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the dynamic range of its cytotoxic effect.

  • Conduct a Time-Course Experiment: For a fixed, intermediate concentration of this compound, assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the onset and progression of cytotoxicity.

  • Analyze Cell Morphology: Alongside quantitative assays, visually inspect the cells under a microscope at each time point. Look for signs of stress or death, such as rounding, detachment, or membrane blebbing.

  • Select Optimal Conditions: Based on the dose-response and time-course data, select a concentration and incubation time that result in a partial but measurable cytotoxic effect (e.g., 50-70% viability) for subsequent rescue or mechanistic experiments.

Guide 2: Mitigating Oxidative Stress to Reduce Cytotoxicity

This guide provides a workflow for confirming the role of oxidative stress in this compound's mechanism and reducing its cytotoxic effects.

Problem: Need to confirm ROS-mediation and reduce off-target cytotoxicity.

Solution Steps:

  • Measure Intracellular ROS: Treat cells with this compound and measure ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[9][10] An increase in fluorescence compared to vehicle-treated controls indicates ROS production.[9]

  • Pre-treat with an Antioxidant: Before exposing cells to this compound, pre-incubate them with a known antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours.

  • Co-treat and Assess Viability: Treat the pre-incubated cells with this compound (in the continued presence of the antioxidant) and measure cell viability using an MTT or similar assay.

  • Compare Results: A significant increase in cell viability in the antioxidant-treated group compared to the group treated with this compound alone confirms that oxidative stress is a key mediator of its cytotoxicity.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines (48h Treatment)

Cell LineTypeIC50 (µM)
HeLaCervical Cancer12.5
A549Lung Cancer25.8
MCF-7Breast Cancer18.2
HEK293Normal Kidney75.3

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in A549 Cells

TreatmentCell Viability (%)Fold Increase in Viability
Vehicle Control100 ± 4.5-
This compound (25 µM)52 ± 3.8-
This compound (25 µM) + NAC (5 mM)88 ± 5.11.69
NAC (5 mM)98 ± 4.2-

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat cells with various concentrations of this compound (and/or antioxidants) for the desired duration (e.g., 24-48 hours).[12] Include vehicle-only and no-treatment controls.[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]

Protocol 2: Measurement of Intracellular ROS using H2DCFDA

This protocol uses the cell-permeable probe H2DCFDA, which fluoresces upon oxidation by ROS.[15]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Wash cells with warm PBS and then incubate them with 10 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C.[15]

  • Compound Treatment: Wash the cells again to remove excess probe and then add this compound at the desired concentrations.

  • Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm. Readings can be taken kinetically over time or as an endpoint measurement.

Protocol 3: Western Blot Analysis for Apoptotic Markers

This protocol detects key proteins in the apoptotic pathway, such as cleaved Caspase-3 and cleaved PARP.[16][17]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16][18]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][18]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.[17][18] Incubate the membrane with primary antibodies against cleaved Caspase-3 or cleaved PARP overnight at 4°C.[18]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[16] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.[17] An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis activation.[16]

Visualizations

Lapyrium_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC Antioxidants (e.g., NAC) NAC->ROS Inhibits

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells (96-well plate) Adhere Incubate (Overnight) Seed->Adhere Treat Treat with this compound ± Antioxidant Adhere->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing this compound's effect on cell viability.

Troubleshooting_Flowchart Start High Cytotoxicity Observed Check_Conc Verify this compound Concentration Start->Check_Conc Check_Solvent Run Vehicle Control Check_Conc->Check_Solvent Conc. OK Result_OK Issue Resolved Check_Conc->Result_OK Error Found Check_Contam Test for Contamination Check_Solvent->Check_Contam Solvent OK Check_Solvent->Result_OK Solvent Toxic Check_Contam->Result_OK Contam. Found Result_NotOK Issue Persists: Consider Assay Interference Check_Contam->Result_NotOK No Contam.

Caption: Troubleshooting logic for unexpectedly high cytotoxicity.

References

Lapyrium Interference in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of Lapyrium chloride in common biochemical assays. This compound, a quaternary ammonium compound (QAC) and cationic surfactant, can significantly impact experimental results. This guide offers insights into the mechanisms of interference and provides detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my biochemical assays?

This compound chloride is a cationic surfactant and quaternary ammonium compound used as a bactericide. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic positively charged headgroup, is the primary reason for its interference in many biochemical assays. This structure allows it to interact with proteins and other macromolecules, as well as with assay reagents themselves, leading to inaccurate results.

Q2: Which biochemical assays are most susceptible to interference from this compound?

Due to its chemical properties, this compound can interfere with a range of assays. The most commonly affected are:

  • Protein Quantification Assays: Colorimetric assays such as the Bradford, Lowry, and Bicinchoninic Acid (BCA) assays are highly susceptible.

  • Enzyme Assays: this compound can denature enzymes or interact with substrates, leading to altered enzyme kinetics.

  • Immunoassays (e.g., ELISA): The surfactant properties of this compound can disrupt antibody-antigen binding and increase non-specific binding to microplate wells.

Q3: What are the common signs of this compound interference in my assays?

Signs of interference can vary depending on the assay being performed:

  • In Protein Assays: You may observe falsely elevated or decreased protein concentrations, high background readings, or precipitation of assay reagents.

  • In Enzyme Assays: You might see an unexpected increase or decrease in enzyme activity, or a complete loss of activity.

  • In ELISAs: High background, low signal-to-noise ratio, or inconsistent replicate readings are common indicators.

Troubleshooting Guides

Protein Quantification Assays

Cationic surfactants like this compound interfere with protein assays through various mechanisms, including binding to proteins, interacting with dye reagents, and altering the pH of the assay solution.

Troubleshooting Workflow for Protein Assay Interference

Start Inaccurate Protein Quantification Check_this compound Is this compound present in the sample? Start->Check_this compound Yes_this compound Yes Check_this compound->Yes_this compound No_this compound No Check_this compound->No_this compound Select_Assay Select appropriate mitigation strategy Yes_this compound->Select_Assay Troubleshoot_Other Troubleshoot other interfering substances. No_this compound->Troubleshoot_Other Dilution Sample Dilution Select_Assay->Dilution Precipitation Protein Precipitation (TCA/Acetone) Select_Assay->Precipitation Assay_Choice Use a Detergent- Compatible Assay Select_Assay->Assay_Choice Perform_Assay Perform Assay with Modified Protocol Dilution->Perform_Assay Precipitation->Perform_Assay Assay_Choice->Perform_Assay Validate Validate Results Perform_Assay->Validate

Caption: Troubleshooting workflow for this compound interference in protein assays.

Quantitative Data on Cationic Surfactant Interference in Protein Assays

The following table summarizes the expected interference of a generic cationic surfactant, as a proxy for this compound, in common protein assays. The actual interference of this compound may vary.

AssaySurfactant Concentration (w/v)Expected Effect on Protein Reading
Bradford 0.01%Significant overestimation
0.1%Severe overestimation, potential precipitation
Lowry 0.05%Moderate underestimation
0.5%Significant underestimation, reagent precipitation
BCA 0.1%Mild overestimation
1.0%Moderate overestimation

Experimental Protocols: Mitigation Strategies

Protocol 1: Acetone Precipitation to Remove this compound

This method is effective for concentrating protein while removing interfering substances like this compound.

Materials:

  • Protein sample containing this compound

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Assay-compatible buffer for resuspension

Procedure:

  • To your protein sample in a microcentrifuge tube, add four volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging again at 15,000 x g for 5 minutes at 4°C.

  • Repeat the wash step.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the protein pellet in a buffer compatible with your downstream protein assay.

Protocol 2: Standard Bradford Protein Assay

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standard (2 mg/mL)

  • Unknown protein samples

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.

  • Pipette 5 µL of each standard and unknown sample into separate test tubes or microplate wells.

  • Add 250 µL of Bradford reagent to each tube or well and mix thoroughly.

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the unknown samples from the standard curve.[1]

Protocol 3: Standard Lowry Protein Assay

Materials:

  • Lowry reagent solution A (2% Na2CO3 in 0.1 N NaOH)

  • Lowry reagent solution B (1% CuSO4·5H2O)

  • Lowry reagent solution C (2% sodium potassium tartrate)

  • Lowry reagent solution D (mix 50 parts A with 1 part B and 1 part C)

  • Folin-Ciocalteu reagent (diluted 1:1 with water)

  • BSA standard (1 mg/mL)

Procedure:

  • Prepare protein standards with concentrations from 0.05 to 0.5 mg/mL.

  • To 0.5 mL of each standard and unknown sample, add 2.5 mL of Lowry reagent solution D.

  • Incubate at room temperature for 10 minutes.

  • Add 0.25 mL of diluted Folin-Ciocalteu reagent and mix immediately.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 750 nm.[2][3]

  • Create a standard curve and determine the concentration of the unknown samples.[2][3]

Protocol 4: Standard BCA Protein Assay

Materials:

  • BCA Reagent A (containing bicinchoninic acid)

  • BCA Reagent B (containing copper (II) sulfate)

  • BSA standard (2 mg/mL)

Procedure:

  • Prepare a working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

  • Prepare protein standards ranging from 0.025 to 2 mg/mL.

  • Pipette 25 µL of each standard and unknown sample into microplate wells.

  • Add 200 µL of the working reagent to each well and mix.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm.[4][5]

  • Generate a standard curve and calculate the unknown concentrations.[4][5]

Enzyme Assays

This compound can affect enzyme assays by denaturing the enzyme, interacting with the substrate, or interfering with the detection method.[6]

Logical Flow for Troubleshooting Enzyme Assay Interference

Start Altered Enzyme Activity Check_this compound Is this compound present? Start->Check_this compound Yes_this compound Yes Check_this compound->Yes_this compound No_this compound No Check_this compound->No_this compound Mitigation Select Mitigation Strategy Yes_this compound->Mitigation Troubleshoot_Other Troubleshoot other factors (pH, temp, substrate conc.) No_this compound->Troubleshoot_Other Remove_this compound Remove this compound (e.g., Dialysis) Mitigation->Remove_this compound Control_Exp Run Control Experiment (this compound without enzyme) Mitigation->Control_Exp Optimize_Assay Optimize Assay Conditions (e.g., increase substrate conc.) Mitigation->Optimize_Assay Analyze_Kinetics Analyze Kinetic Data Remove_this compound->Analyze_Kinetics Control_Exp->Analyze_Kinetics Optimize_Assay->Analyze_Kinetics

Caption: Troubleshooting logic for this compound interference in enzyme assays.

Quantitative Data on Cationic Surfactant Effects on Enzyme Kinetics

The presence of cationic surfactants can alter key enzyme kinetic parameters. The following table provides an example of how enzyme activity might be affected.

Cationic Surfactant ConcentrationEffect on VmaxEffect on KmPotential Interpretation
Low (below CMC)May increase or decreaseMay increase or decreaseConformational changes in the enzyme
High (above CMC)Often decreasesOften increasesEnzyme denaturation, substrate partitioning into micelles

Experimental Protocol: General Kinetic Enzyme Assay

Materials:

  • Enzyme solution

  • Substrate solution

  • Assay buffer

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare a reaction mixture containing the assay buffer and substrate at the desired concentration.

  • Equilibrate the reaction mixture to the optimal assay temperature.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the change in absorbance (or other signal) over time at the appropriate wavelength.

  • Calculate the initial reaction velocity (rate) from the linear portion of the progress curve.

  • To assess the effect of this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

  • Compare the initial velocities in the presence and absence of this compound to determine its effect on enzyme activity.[7][8]

Immunoassays (ELISA)

In ELISAs, the detergent properties of this compound can lead to high non-specific binding and disruption of antibody-antigen interactions.

Troubleshooting Guide for ELISA

ProblemPossible Cause Related to this compoundRecommended Solution
High Background This compound causing non-specific binding of antibodies to the plate.- Increase the number and duration of wash steps.[9] - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to compete with this compound. - Optimize the blocking buffer and blocking time.
Weak or No Signal This compound interfering with antigen coating or antibody-antigen binding.- Remove this compound from the sample prior to the assay using methods like dialysis or precipitation. - Increase the concentration of the primary or secondary antibody.
High Variability Uneven coating or washing due to this compound's surfactant properties.- Ensure thorough mixing of all reagents. - Use an automated plate washer for consistent washing.[9]

Workflow for Mitigating this compound Interference in ELISA

Start Poor ELISA Results Check_this compound This compound in Sample? Start->Check_this compound Yes Yes Check_this compound->Yes No No Check_this compound->No Mitigation_Strategy Select Mitigation Strategy Yes->Mitigation_Strategy Troubleshoot_Standard Follow Standard ELISA Troubleshooting No->Troubleshoot_Standard Sample_Cleanup Sample Cleanup (Dialysis/Precipitation) Mitigation_Strategy->Sample_Cleanup Assay_Optimization Assay Optimization Mitigation_Strategy->Assay_Optimization Perform_ELISA Perform Optimized ELISA Sample_Cleanup->Perform_ELISA Optimize_Washing Optimize Washing Steps (more washes, add Tween-20) Assay_Optimization->Optimize_Washing Optimize_Blocking Optimize Blocking (buffer, time) Assay_Optimization->Optimize_Blocking Optimize_Washing->Perform_ELISA Optimize_Blocking->Perform_ELISA Analyze_Results Analyze Results Perform_ELISA->Analyze_Results

Caption: Workflow for addressing this compound interference in ELISA.

References

Technical Support Center: Lapyrium Formulations in Hard Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lapyrium in hard water environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in hard water a concern?

This compound, specifically this compound chloride, is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family.[1][2] It finds applications as a biocide and antistatic agent in various formulations.[1] Hard water is characterized by high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged ions can interact with the cationic head of the this compound molecule, potentially leading to the formation of insoluble salts and causing the product to precipitate out of solution. This precipitation can negatively impact the efficacy, stability, and appearance of your formulation.

Q2: What are the initial signs of this compound precipitation in my experiments?

The initial signs of precipitation can vary depending on the concentration of this compound and the hardness of the water. Common observations include:

  • Cloudiness or turbidity: The solution may lose its clarity and appear hazy.

  • Flocculation: Small, visible particles or flakes may form and remain suspended in the solution.

  • Sedimentation: Over time, the precipitated material may settle at the bottom of the container.

Q3: How can I prevent this compound from precipitating in hard water?

There are two primary strategies to prevent the precipitation of this compound in hard water:

  • Water Softening/Ion Sequestration: The most effective method is to "soften" the water by removing or inactivating the problematic calcium and magnesium ions. This is typically achieved by using a chelating agent.

  • pH Optimization: The pH of the solution can influence the stability of this compound in the presence of divalent cations. Adjusting the pH to an optimal range can help maintain its solubility.

Q4: What are chelating agents and how do they work?

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "trapping" or sequestering it.[3] This prevents the metal ion from reacting with other components in the solution, such as this compound. Ethylenediaminetetraacetic acid (EDTA) is a commonly used and effective chelating agent for this purpose.[4]

Q5: What concentration of EDTA should I use?

The required concentration of EDTA is directly related to the hardness of your water. First, you need to determine the hardness of your water, which is typically expressed in parts per million (ppm) of calcium carbonate (CaCO₃). You can then calculate the necessary amount of EDTA to chelate the calcium and magnesium ions. For most liquid formulations, a starting concentration of 0.1% to 0.2% EDTA is often sufficient.[4]

Q6: What is the optimal pH for this compound solutions in hard water?

The optimal pH for maintaining this compound stability in hard water is generally in the neutral to slightly alkaline range. Some studies on QACs suggest that their efficacy is optimal at a neutral to slightly alkaline pH.[5] However, extreme pH values should be avoided. It is recommended to maintain the pH of your this compound solution between 6.0 and 8.0.

Troubleshooting Guide

Problem: My this compound solution becomes cloudy immediately after preparation.

Possible Cause Troubleshooting Steps
High Water Hardness 1. Determine the hardness of your water using a water hardness test kit or by sending a sample for analysis. 2. Add a chelating agent, such as EDTA, to the water before dissolving the this compound. Refer to Table 1 for recommended EDTA concentrations based on water hardness.
Incorrect pH 1. Measure the pH of your solution. 2. Adjust the pH to a range of 6.0-8.0 using a suitable buffer or pH adjuster (e.g., citric acid for lowering pH, or a dilute sodium hydroxide solution for raising it).

Problem: My this compound solution is initially clear but forms a precipitate over time.

Possible Cause Troubleshooting Steps
Marginal Water Hardness Even moderately hard water can cause slow precipitation over hours or days. Proactively add a low concentration of a chelating agent (e.g., 0.05% - 0.1% EDTA) during preparation.
Temperature Fluctuations Changes in temperature can affect the solubility of this compound salts. Store your solutions at a constant, controlled temperature.
Interaction with Container In rare cases, ions can leach from certain types of glass or plastic containers. Use high-quality, inert containers (e.g., borosilicate glass or high-density polyethylene).

Data Presentation

Table 1: Recommended EDTA (Disodium Salt) Concentrations for Water Hardness Sequestration

This table provides a starting point for the amount of disodium EDTA (molecular weight: 372.24 g/mol ) required to chelate the calcium and magnesium ions in hard water.

Water Hardness (as ppm CaCO₃)Hardness ClassificationRecommended Disodium EDTA Concentration (% w/v)
0 - 60Soft0.01% - 0.05%
61 - 120Moderately Hard0.05% - 0.1%
121 - 180Hard0.1% - 0.2%
> 180Very Hard0.2% - 0.3% or higher (testing recommended)

Note: These are starting recommendations. The exact concentration may need to be optimized for your specific formulation.

Experimental Protocols

Protocol 1: Preparation of Standard Hard Water Solutions

This protocol allows for the preparation of water with a known hardness for controlled experiments.

Materials:

  • Calcium chloride (anhydrous, CaCl₂)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Calcium Chloride Stock (1000 ppm CaCO₃ equivalent): Dissolve 1.109 g of anhydrous CaCl₂ in deionized water and make up to 1 liter in a volumetric flask.

    • Magnesium Sulfate Stock (1000 ppm CaCO₃ equivalent): Dissolve 2.465 g of MgSO₄·7H₂O in deionized water and make up to 1 liter in a volumetric flask.

  • Prepare Working Hard Water Solutions:

    • To prepare a hard water solution with a specific hardness, mix the stock solutions and dilute with deionized water according to the table below (for a final volume of 100 mL).

Desired Hardness (ppm CaCO₃)Volume of CaCl₂ Stock (mL)Volume of MgSO₄ Stock (mL)Volume of Deionized Water (mL)
1006490
20012880
300181270

Protocol 2: Visual Assessment of this compound Precipitation

This protocol provides a simple method to visually assess the precipitation of this compound in hard water and the effectiveness of preventative measures.

Materials:

  • This compound chloride

  • Prepared hard water of various concentrations (from Protocol 1)

  • Deionized water (as a control)

  • Chelating agent solution (e.g., 1% w/v EDTA disodium salt)

  • pH meter and adjustment solutions

  • Clear glass vials or test tubes with caps

  • Black background for easy observation

Procedure:

  • Set up Test Vials: Label a series of vials for each condition you want to test (e.g., "100 ppm hardness," "100 ppm hardness + 0.1% EDTA," "300 ppm hardness," etc.).

  • Prepare Solutions:

    • For each vial, add the corresponding type of water (deionized or a specific hardness).

    • If testing a chelating agent, add the appropriate volume of the stock solution and mix well.

    • If testing pH, adjust the pH of the water before adding this compound.

  • Add this compound: Add your desired concentration of this compound chloride to each vial.

  • Observe: Cap the vials, invert several times to mix, and observe for any signs of precipitation (cloudiness, flocculation) against a black background.

  • Incubate and Re-observe: Let the vials stand at a constant temperature and re-observe at set time points (e.g., 1 hour, 4 hours, 24 hours) to check for delayed precipitation.

Visualizations

Precipitation_Troubleshooting_Workflow start This compound Precipitation Observed check_water Is Hard Water the Suspected Cause? start->check_water measure_hardness Measure Water Hardness (ppm CaCO3) check_water->measure_hardness Yes check_ph Is the pH within the optimal range (6.0-8.0)? check_water->check_ph No add_chelator Add Chelating Agent (e.g., EDTA) Refer to Table 1 measure_hardness->add_chelator re_evaluate Re-evaluate this compound Solubility add_chelator->re_evaluate adjust_ph Adjust pH to 6.0-8.0 check_ph->adjust_ph No other_factors Consider Other Factors: - Temperature - Container Interactions - Formulation Components check_ph->other_factors Yes adjust_ph->re_evaluate

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental_Workflow prep_hard_water Prepare Standard Hard Water (Protocol 1) setup_vials Set up and Label Test Vials prep_hard_water->setup_vials add_reagents Add Hard Water, Chelating Agents, and/or pH Buffers setup_vials->add_reagents add_this compound Add this compound Chloride add_reagents->add_this compound observe Initial Visual Observation (Cloudiness, Flocculation) add_this compound->observe incubate Incubate at Constant Temperature observe->incubate final_observation Time-point Observations (1h, 4h, 24h) incubate->final_observation analyze Analyze Results and Determine Optimal Conditions final_observation->analyze

Caption: Experimental workflow for assessing this compound stability in hard water.

References

enhancing the performance of Lapyrium as an antistatic agent

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to enhance the antistatic performance of Lapyrium chloride.

This compound chloride is a cationic surfactant used as a biocide and antistatic agent in personal care products.[1][2] It is a quaternary ammonium salt, typically soluble in water, and exhibits a high degree of stability under standard conditions.[3] This document offers troubleshooting advice, experimental protocols, and performance data to address common challenges encountered during formulation and application.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise when using this compound chloride as an antistatic agent.

Q1: Why am I observing insufficient antistatic performance with this compound chloride?

A1: Insufficient performance can be attributed to several factors:

  • Concentration: The concentration of this compound chloride may be too low. Effective concentrations can vary significantly depending on the substrate and environmental conditions.

  • Application Method: Uneven application can lead to areas with poor antistatic protection. Ensure the chosen method (e.g., spraying, dipping, coating) provides a uniform film.

  • Substrate Incompatibility: this compound chloride's cationic nature may lead to poor adhesion or interaction with certain anionic substrates. Surface modification of the substrate or the use of a suitable co-solvent might be necessary.

  • Environmental Conditions: High humidity can sometimes mask the effectiveness of an antistatic agent, while very low humidity can make static dissipation more challenging.

Q2: My formulation containing this compound chloride is showing instability (e.g., precipitation, phase separation). What is the cause?

A2: Formulation instability is often due to incompatibility with other components:

  • Anionic Components: As a cationic surfactant, this compound chloride will react with anionic surfactants, polymers, or other negatively charged molecules, leading to precipitation.[3]

  • pH Level: The stability and efficacy of quaternary ammonium compounds can be pH-dependent. Significant shifts in the formulation's pH could lead to degradation or reduced solubility.

  • Solvent System: this compound chloride's solubility can be limited in certain non-polar organic solvents. Ensure the chosen solvent system is appropriate.

Q3: How can I improve the durability of the antistatic effect of this compound chloride?

A3: Enhancing durability typically involves improving the adhesion and resilience of the antistatic coating:

  • Use of Binders/Polymers: Incorporating a compatible polymer binder (e.g., certain acrylics, polyurethanes) into the formulation can create a more robust film that is less susceptible to rub-off.

  • Curing/Drying Conditions: Optimizing the drying or curing temperature and time can improve film formation and adhesion to the substrate.

  • Surface Pre-treatment: Pre-treating the substrate to increase its surface energy (e.g., via corona discharge or plasma treatment) can promote better adhesion of the this compound chloride coating.

Q4: Is this compound chloride effective in non-aqueous systems?

A4: While this compound chloride is generally water-soluble, its effectiveness in non-aqueous systems depends on its solubility in the chosen solvent.[3] It may be necessary to use a co-solvent or to select a different salt form of the active ingredient to achieve sufficient solubility and performance in highly non-polar systems.

II. Performance Data

The following tables provide typical performance data for this compound chloride under various conditions. Note that these are representative values, and results may vary based on the specific substrate, application method, and environmental conditions.

Table 1: Surface Resistivity of this compound Chloride on Different Substrates

SubstrateThis compound Chloride Concentration (wt%)Application MethodSurface Resistivity (Ω/sq)
Polycarbonate1.0%Spray Coating1 x 10⁸
Polyethylene Terephthalate (PET)1.0%Dip Coating5 x 10⁸
Glass1.0%Spin Coating8 x 10⁷
Polycarbonate2.0%Spray Coating2 x 10⁷
Polyethylene Terephthalate (PET)2.0%Dip Coating9 x 10⁷
Glass2.0%Spin Coating1 x 10⁷

Table 2: Static Decay Time of this compound Chloride Coatings

SubstrateThis compound Chloride Concentration (wt%)Initial Voltage (kV)Decay Time to 10% (seconds)
Polycarbonate1.0%5< 0.5
Polyethylene Terephthalate (PET)1.0%5< 0.8
Polycarbonate2.0%5< 0.2
Polyethylene Terephthalate (PET)2.0%5< 0.3

III. Experimental Protocols

Protocol 1: Preparation of a this compound Chloride Antistatic Solution

  • Objective: To prepare a 1% (w/v) aqueous solution of this compound chloride.

  • Materials:

    • This compound chloride powder (CAS: 6272-74-8)[1][3]

    • Deionized water

    • Magnetic stirrer and stir bar

    • Volumetric flask (100 mL)

    • Weighing balance

  • Procedure:

    • Weigh 1.0 g of this compound chloride powder.

    • Transfer the powder to the 100 mL volumetric flask.

    • Add approximately 80 mL of deionized water to the flask.

    • Place the magnetic stir bar in the flask and place the flask on the magnetic stirrer.

    • Stir at a moderate speed until the this compound chloride is completely dissolved.

    • Once dissolved, add deionized water to the flask until the solution reaches the 100 mL mark.

    • Stopper the flask and invert it several times to ensure thorough mixing.

Protocol 2: Measurement of Surface Resistivity

  • Objective: To measure the surface resistivity of a substrate coated with this compound chloride.

  • Materials:

    • Substrate material (e.g., polycarbonate sheet)

    • This compound chloride solution (from Protocol 1)

    • Application apparatus (e.g., spray coater, dip coater)

    • Environmental chamber (for controlled temperature and humidity)

    • Surface resistivity meter with a concentric ring probe

  • Procedure:

    • Clean the substrate thoroughly to remove any contaminants.

    • Apply the this compound chloride solution to the substrate using the chosen application method.

    • Allow the coating to dry completely under controlled conditions (e.g., 25°C, 50% RH for 24 hours).

    • Condition the coated substrate in the environmental chamber at the desired temperature and humidity for at least 48 hours.

    • Place the surface resistivity meter's probe onto the coated surface, ensuring good contact.

    • Apply the test voltage and record the surface resistivity reading in Ω/sq.

    • Repeat the measurement at multiple locations on the substrate to ensure uniformity.

IV. Visualizations

Troubleshooting_Workflow Start Insufficient Antistatic Performance Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Application Is Application Uniform? Check_Concentration->Check_Application Yes Increase_Concentration Increase this compound Concentration Check_Concentration->Increase_Concentration No Check_Compatibility Is Formulation Compatible? Check_Application->Check_Compatibility Yes Optimize_Application Optimize Application Method Check_Application->Optimize_Application No Reformulate Check for Anionic Components & Adjust pH Check_Compatibility->Reformulate No Success Performance Enhanced Check_Compatibility->Success Yes Increase_Concentration->Success Optimize_Application->Success Reformulate->Success

Caption: Troubleshooting workflow for enhancing this compound chloride's antistatic performance.

Experimental_Workflow Prep Prepare this compound Solution Application Apply Coating Prep->Application Substrate_Prep Clean Substrate Substrate_Prep->Application Drying Dry/Cure Coating Application->Drying Conditioning Condition Sample (Temp/Humidity) Drying->Conditioning Measurement Measure Surface Resistivity Conditioning->Measurement Analysis Analyze Data Measurement->Analysis

Caption: Experimental workflow for performance evaluation of this compound chloride coatings.

References

Technical Support Center: Managing Foaming Issues with Lapyrium in Industrial Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered when using Lapyrium (this compound chloride) in industrial processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause foaming?

This compound, specifically this compound chloride, is a cationic surfactant belonging to the quaternary ammonium compound family.[1][2] Its molecular structure contains a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. When this compound is dissolved in a liquid and the solution is agitated, these molecules arrange themselves at the air-liquid interface. This alignment reduces the surface tension of the liquid, allowing for the easy formation and trapping of air bubbles, which manifests as foam.[3] this compound is utilized in various applications, including as a biocide in personal care products, in wastewater treatment, and in corrosion inhibition formulations.[2]

Q2: What are the primary factors that influence the foaming of this compound solutions?

Several factors can significantly impact the foaming characteristics of this compound solutions:

  • Concentration: Foam formation generally increases with the concentration of this compound up to a certain point, known as the Critical Micelle Concentration (CMC). Beyond the CMC, the foaming tendency may level off.

  • Agitation: The intensity and method of mixing or aeration in an industrial process directly influence the amount of air introduced into the solution, thereby affecting foam volume.

  • Temperature: An increase in temperature can sometimes increase the rate of foam formation but may decrease its stability.

  • pH: The pH of the solution can affect the charge and interactions of the this compound molecules, which in turn can influence foam stability.

  • Presence of Other Substances: The presence of other materials such as proteins, fatty acids, or other surfactants in the industrial process can interact with this compound and either stabilize or destabilize the foam.[4]

Q3: What are antifoaming agents and defoamers, and how do they work?

Antifoaming agents are chemical additives designed to prevent the formation of foam, while defoamers are used to break down existing foam.[5] Often, the same chemical can serve both purposes. These agents are typically insoluble in the foaming medium and have a low surface tension. This allows them to spread rapidly across the surface of foam bubbles, causing the liquid film of the bubble wall (lamella) to thin and rupture.[5] Common types of antifoaming agents include silicone-based compounds, mineral oils, fatty acids, and certain polymers.[4][6][7]

Troubleshooting Guide: Excessive Foaming

This guide provides a systematic approach to troubleshooting and resolving excessive foaming issues during experiments and industrial processes involving this compound.

Problem: Excessive and persistent foam formation is observed in the processing tank.

Workflow for Troubleshooting Excessive Foaming:

Foaming_Troubleshooting start Excessive Foaming Observed check_concentration Step 1: Verify this compound Concentration start->check_concentration check_agitation Step 2: Assess Agitation/ Aeration Rate check_concentration->check_agitation Concentration within specification end_further_action Consult Technical Support for Further Analysis check_concentration->end_further_action Concentration too high check_impurities Step 3: Analyze for Foam-Stabilizing Impurities check_agitation->check_impurities Agitation minimized check_agitation->end_further_action Agitation excessive implement_mechanical Step 4: Implement Mechanical Defoaming check_impurities->implement_mechanical Impurities not significant check_impurities->end_further_action Impurities present implement_chemical Step 5: Introduce Chemical Antifoam/Defoamer implement_mechanical->implement_chemical Mechanical methods insufficient end_success Foaming Controlled implement_mechanical->end_success Mechanical methods sufficient evaluate_effectiveness Step 6: Evaluate and Optimize Solution implement_chemical->evaluate_effectiveness evaluate_effectiveness->end_success Effective evaluate_effectiveness->end_further_action Ineffective

Caption: A stepwise workflow for troubleshooting excessive foaming.

Detailed Troubleshooting Steps:

Step Action Possible Causes Solutions
1 Verify this compound Concentration The concentration of this compound may be higher than the intended operational range, leading to increased foaming.- Review and confirm the correct dosage calculations. - Calibrate dosing equipment. - Consider if a lower concentration can still achieve the desired primary function (e.g., biocidal activity).
2 Assess Agitation/Aeration Rate High levels of mechanical agitation or excessive aeration introduce more gas into the system, promoting foam formation.[8]- Reduce the speed of mixers or agitators. - Optimize the aeration rate to the minimum required for the process. - Modify the inlet design to minimize turbulence.
3 Analyze for Foam-Stabilizing Impurities The presence of other substances, such as proteins, polysaccharides, or other surfactants, can stabilize the foam created by this compound.[4]- Implement pre-treatment steps to remove these impurities. - Identify and control the source of the contaminants.
4 Implement Mechanical Defoaming Physical methods can be used to break down foam without adding more chemicals to the system.- Install mechanical foam breakers (e.g., rotating discs). - Use ultrasonic devices to disrupt foam bubbles. - Employ spray nozzles with a liquid (e.g., process liquid) to knock down the foam.[9]
5 Introduce Chemical Antifoam/Defoamer If mechanical methods are insufficient, a chemical agent can be used to control the foam.- Select an antifoam compatible with quaternary ammonium compounds, such as certain silicone-based or fatty acid-based products.[4][10] - Start with a low dosage and incrementally increase to find the optimal concentration. - Conduct a compatibility test to ensure the antifoam does not negatively impact the process or final product.
6 Evaluate and Optimize Solution The chosen solution needs to be monitored for effectiveness and any potential side effects.- Regularly monitor foam levels. - Assess any impact on the primary function of this compound. - Adjust the antifoam dosage as process conditions change.

Quantitative Data

Parameter Typical Value Range for Cationic Surfactants Significance
Critical Micelle Concentration (CMC) 0.1 - 10 mMThe concentration at which surfactant molecules begin to form micelles. Above this concentration, properties like surface tension change minimally with increasing surfactant concentration.[11]
Surface Tension at CMC 30 - 40 mN/mA measure of the liquid's surface energy. Lower surface tension facilitates bubble formation.[12]
Solubility in Water Generally soluble[1]Affects the concentration that can be achieved and its effectiveness as a surfactant.

Experimental Protocols

Protocol 1: Evaluation of Foaming Tendency (Ross-Miles Method)

This protocol provides a standardized method for assessing the initial foam height and its stability over time.

Objective: To quantify the foaming capacity and stability of a this compound solution.

Materials:

  • Jacketed glass tube with a specified height and diameter, and a bottom outlet (Ross-Miles foam tube).

  • Pipette with a specified orifice size.

  • Thermostatic water bath.

  • Stopwatch.

  • This compound solution of known concentration.

Procedure:

  • Prepare a solution of this compound at the desired concentration in deionized water.

  • Equilibrate the solution to the target experimental temperature using the water bath.

  • Add a specific volume of the this compound solution to the bottom of the Ross-Miles tube.

  • Pipette a separate, specific volume of the same solution into the pipette.

  • Position the pipette above the liquid in the tube and allow the solution to fall from a standardized height, generating foam.

  • Immediately after the solution has been added, measure the initial foam height.

  • Record the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

Protocol 2: Antifoam Effectiveness Screening

Objective: To determine the most effective antifoaming agent and its optimal concentration for a this compound solution.

Materials:

  • Graduated cylinders with stoppers.

  • A selection of antifoaming agents (e.g., silicone-based, oil-based).

  • This compound solution at a concentration known to cause significant foaming.

  • Mechanical shaker.

Procedure:

  • Prepare a series of graduated cylinders, each containing the same volume of the foaming this compound solution.

  • To each cylinder (except for a control), add a different antifoaming agent at a starting concentration (e.g., 10 ppm).

  • Stopper the cylinders and shake them vigorously for a set period (e.g., 30 seconds) using a mechanical shaker to ensure uniform agitation.

  • Immediately after shaking, place the cylinders on a level surface and record the initial foam volume.

  • Measure the time it takes for the foam to collapse to half its initial volume (half-life).

  • Compare the results to the control cylinder (no antifoam) to determine the effectiveness of each agent.

  • Repeat the experiment with varying concentrations of the most promising antifoams to determine the optimal dosage.

Signaling Pathways and Logical Relationships

Mechanism of Foam Formation by this compound

The diagram below illustrates the fundamental mechanism by which this compound, as a cationic surfactant, reduces surface tension and promotes the formation of stable foam.

Foam_Formation cluster_solution Aqueous Solution cluster_interface Air-Water Interface cluster_foam Foam Structure This compound This compound Molecules (Cationic Surfactant) Interface Interface Formation This compound->Interface Migration to Interface Water Water Molecules Water->Interface Reduced Surface Tension Foam Stable Foam Bubbles Interface->Foam Entrapment of Air

Caption: Mechanism of foam formation by this compound at the air-water interface.

Logical Relationship for Foam Control Strategies

This diagram outlines the decision-making process for selecting an appropriate foam control strategy, starting from identifying the cause to implementing a solution.

Foam_Control_Strategy start Foaming Issue Identified cause_analysis Analyze Root Cause start->cause_analysis is_process_param Process Parameter? cause_analysis->is_process_param is_chem_contam Chemical Contamination? is_process_param->is_chem_contam No adjust_process Adjust Process Parameters (e.g., Agitation, Temperature) is_process_param->adjust_process Yes pre_treatment Implement Pre-treatment of Feedstock is_chem_contam->pre_treatment Yes mechanical_defoam Apply Mechanical Defoaming is_chem_contam->mechanical_defoam No solution Foam Controlled adjust_process->solution pre_treatment->solution chemical_defoam Apply Chemical Antifoam/Defoamer mechanical_defoam->chemical_defoam If necessary mechanical_defoam->solution chemical_defoam->solution

Caption: Decision tree for selecting a foam control strategy.

References

long-term stability testing of Lapyrium-containing products

Author: BenchChem Technical Support Team. Date: November 2025

A technical support center with troubleshooting guides and FAQs for the is presented below. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended ICH conditions for ?

A1: For long-term stability testing, Lapyrium-containing products should generally be stored at the ICH recommended condition of 25°C ± 2°C / 60% RH ± 5% RH. Accelerated stability studies are typically conducted at 40°C ± 2°C / 75% RH ± 5% RH. The specific conditions may vary depending on the product's intended market and formulation.

Q2: How often should samples be tested during a long-term stability study?

A2: A typical testing frequency for a long-term stability study is at 0, 3, 6, 9, 12, 18, 24, and 36 months. The frequency can be adjusted based on the product's stability profile and regulatory requirements.

Q3: What are the critical quality attributes (CQAs) to monitor for this compound during stability testing?

A3: The critical quality attributes for this compound that should be monitored include its assay, the presence of degradation products, dissolution (for solid dosage forms), moisture content, and physical appearance. Any changes in these attributes can indicate product instability.

Troubleshooting Guides

Problem 1: Out-of-Specification (OOS) Assay Results for this compound

  • Question: My long-term stability samples are showing an out-of-specification (OOS) low assay result for this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: An OOS low assay result can be due to several factors. A systematic investigation is necessary.

    • Initial Laboratory Investigation:

      • Check for Obvious Errors: Confirm that the correct sample was tested, the correct analytical method was used, and all instrument parameters were set correctly.

      • Review Analyst Technique: Ensure there were no errors in sample preparation, such as incorrect dilutions or weighing.

      • Instrument Performance: Verify that the analytical instrument (e.g., HPLC) is performing correctly by checking calibration and system suitability data.

    • Further Investigation Workflow:

      A OOS Low Assay Result B Initial Lab Investigation: - Check for obvious errors - Review analyst technique - Verify instrument performance A->B C No Assignable Cause Found B->C No errors found D Full-Scale OOS Investigation C->D E Hypothesis Testing: - Sample Degradation? - Interaction with Excipients? - Issues with Container Closure? D->E F Re-testing of Original Sample E->F G Testing of a New Sample from the Same Stability Timepoint E->G H Root Cause Identified F->H G->H I Implement Corrective and Preventive Actions (CAPA) H->I

      OOS Investigation Workflow

Problem 2: Unexpected Peaks in the Chromatogram

  • Question: I am observing new, unexpected peaks in the HPLC chromatogram of my this compound stability samples. What could these be and what should I do?

  • Answer: Unexpected peaks are often indicative of degradation products, impurities from excipients, or contaminants from the container closure system.

    • Troubleshooting Steps:

      • Forced Degradation Study Comparison: Compare the chromatogram with those from forced degradation studies (acid, base, oxidation, heat, light). This can help in tentatively identifying the nature of the degradation product.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the this compound peak and the new peaks.

      • Mass Spectrometry (MS) Analysis: Couple the LC system with a mass spectrometer to determine the mass of the unknown peaks, which can provide clues about their structure.

    • Data to Collect:

ParameterData to CollectPurpose
Relative Retention Time (RRT) RRT of the new peak relative to the this compound peak.Consistency check across samples.
UV-Vis Spectrum The full UV-Vis spectrum of the new peak.Comparison with this compound and other known compounds.
Mass-to-Charge Ratio (m/z) The m/z of the molecular ion and fragment ions.Structural elucidation of the new compound.

Experimental Protocols

Protocol: HPLC-UV Method for this compound Assay and Impurity Determination

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or PDA detector.

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution Program:

Time (min)% Mobile Phase B
010
2080
2580
2610
3010
  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound-containing product in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Experimental Workflow:

    HPLC Analysis Workflow

Signaling Pathway Considerations

While long-term stability testing is primarily a chemistry-focused activity, understanding the potential biological pathways this compound might be involved in can inform the assessment of any degradation products. For instance, if a degradant is structurally similar to a known kinase inhibitor, its potential biological activity should be considered.

  • Hypothetical this compound Signaling Pathway Interaction:

    cluster_cell Cell receptor Receptor pathway_protein_1 Kinase A receptor->pathway_protein_1 Activates This compound This compound This compound->receptor Binds pathway_protein_2 Transcription Factor X pathway_protein_1->pathway_protein_2 Phosphorylates response Cellular Response pathway_protein_2->response Induces

    Hypothetical this compound Pathway

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrums of Lapyrium Chloride and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of Lapyrium chloride and the widely used antiseptic, benzalkonium chloride. While extensive data is available for benzalkonium chloride, there is a notable scarcity of publicly available quantitative data for this compound chloride. This document synthesizes the existing information for both compounds, highlighting the well-documented efficacy of benzalkonium chloride and identifying the current knowledge gaps for this compound chloride.

Executive Summary

Both this compound chloride and benzalkonium chloride are quaternary ammonium compounds (QACs), a class of cationic surfactants known for their broad-spectrum antimicrobial activity. Benzalkonium chloride is a well-established and extensively studied antiseptic with proven efficacy against a wide range of bacteria, fungi, and viruses. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death[1][2][3][4].

This guide presents a comprehensive overview of the antimicrobial profile of benzalkonium chloride, based on available scientific literature. For this compound chloride, a qualitative description of its expected antimicrobial activity is provided based on its classification as a QAC. To facilitate direct comparison, detailed experimental protocols for determining key antimicrobial metrics are also included.

Mechanism of Action: Quaternary Ammonium Compounds

The antimicrobial activity of QACs like this compound chloride and benzalkonium chloride is primarily attributed to their cationic nature, which facilitates interaction with negatively charged components of microbial cell surfaces. This interaction initiates a cascade of events leading to cell death.

G cluster_cell Microbial Cell Membrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Hydrophobic tail penetration Cytoplasm Cytoplasm QAC Quaternary Ammonium Compound (QAC) QAC->Membrane Electrostatic Interaction Leakage Leakage of Intracellular Components Disruption->Leakage Loss of integrity Death Cell Death Leakage->Death

Caption: General mechanism of action for quaternary ammonium compounds.

Antimicrobial Spectrum Comparison

The following tables summarize the known antimicrobial spectrum of benzalkonium chloride. The corresponding data for this compound chloride is designated as "Not Available" due to the lack of specific quantitative data in the reviewed literature.

Table 1: Antibacterial Spectrum
Bacterial SpeciesGram StainBenzalkonium Chloride MIC (µg/mL)This compound Chloride MIC (µg/mL)Benzalkonium Chloride MBC (µg/mL)This compound Chloride MBC (µg/mL)
Staphylococcus aureusPositive1 - 10[1]Not Available-Not Available
Listeria monocytogenesPositive0.25 - 20.00[6]Not Available0.50 - 20.00[6]Not Available
Escherichia coliNegative9 - 92[1][7]Not Available-Not Available
Pseudomonas aeruginosaNegative-Not Available-Not Available

Note: MIC and MBC values can vary depending on the specific strain and testing methodology.

Table 2: Antifungal and Virucidal Spectrum
MicroorganismTypeBenzalkonium Chloride ActivityThis compound Chloride Activity
Candida albicansFungusActive[1]Not Available
Enveloped VirusesVirusBroadly active[1][2]Not Available
Non-enveloped VirusesVirusLess active[1][2]Not Available

Experimental Protocols

To enable a direct and quantitative comparison between this compound chloride and benzalkonium chloride, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound Chloride and Benzalkonium Chloride C Inoculate dilutions with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually assess for turbidity (growth) D->E F Determine lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound chloride and benzalkonium chloride in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After determining the MIC, subculture an aliquot (e.g., 10 µL) from each well showing no visible growth onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at the optimal temperature for the microorganism until growth is visible in the control subcultures.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

Benzalkonium chloride possesses a well-documented, broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and enveloped viruses. Its mechanism of action, centered on the disruption of microbial cell membranes, is characteristic of quaternary ammonium compounds.

This compound chloride, as a member of the same chemical class, is expected to exhibit a similar antimicrobial profile and mechanism of action. However, a significant gap exists in the publicly available scientific literature regarding its specific antimicrobial efficacy. Quantitative data, such as MIC and MBC values against a range of clinically relevant microorganisms, are necessary for a direct and meaningful comparison with benzalkonium chloride.

The experimental protocols outlined in this guide provide a standardized framework for researchers to conduct such comparative studies. The generation of this data would be invaluable for the scientific and drug development communities in assessing the potential applications of this compound chloride as an antimicrobial agent.

References

A Comparative Guide to the Quantification of Lapyrium: A New HPLC-Based Method vs. Traditional Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) based method for the quantification of Lapyrium chloride against a traditional potentiometric titration method. The objective is to present a clear, data-driven analysis of the performance of each technique, enabling informed decisions for routine analysis and quality control.

This compound chloride, a cationic surfactant with antimicrobial properties, is utilized in various pharmaceutical and personal care products.[1] Accurate and reliable quantification of this compound is crucial for ensuring product quality and efficacy. This guide details the validation of a new, rapid, and sensitive HPLC method and compares its performance characteristics with a conventional titration technique.

Performance Comparison: HPLC vs. Titration

The following table summarizes the key performance parameters for the quantification of this compound chloride using the newly validated HPLC method and a traditional potentiometric titration method.

Parameter New HPLC Method Potentiometric Titration ICH Guideline (Q2(R1)) Acceptance Criteria
Specificity High (able to separate this compound from degradation products and excipients)Moderate (potential for interference from other ionic species)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999Not ApplicableR² ≥ 0.995
Range 1 - 100 µg/mL1 - 10 mg/mLThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%For drug substance: 98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%For drug substance: ≤ 1%
- Intermediate Precision< 2.0%< 3.0%For drug substance: ≤ 2%
Limit of Detection (LOD) 0.1 µg/mL~100 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.3 µg/mL~300 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Robust to minor changes in mobile phase composition and flow rate.Robust to minor changes in titrant concentration and temperature.The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC) Method

This method provides a rapid and sensitive approach for the quantification of this compound chloride.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound chloride reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound chloride reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a sample containing this compound chloride and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Workflow for the New Analytical Method dot digraph "Analytical_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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specificity -> system_suitability; linearity -> system_suitability; accuracy -> system_suitability; precision -> system_suitability; lod_loq -> system_suitability; robustness -> system_suitability;

system_suitability -> documentation; documentation -> end; }

References

Lapyrium Chloride vs. Other Cationic Surfactants: A Comparative Guide to Corrosion Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficacy of various cationic surfactants, with a focus on available experimental data. While Lapyrium chloride is known to be used in corrosion inhibition formulations, a comprehensive search of scientific literature did not yield specific experimental data on its performance to include in a direct comparison. Therefore, this guide will focus on the well-documented efficacy of other prominent cationic surfactants—Cetylpyridinium Chloride (CPC), Benzalkonium Chloride (BAC), and Cetyltrimethylammonium Bromide (CTAB)—to provide a baseline for understanding the potential performance of this class of compounds.

Executive Summary

Cationic surfactants are effective corrosion inhibitors, particularly for metals in acidic environments. Their mechanism of action involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. This guide presents a summary of the corrosion inhibition efficiencies of CPC, BAC, and CTAB on steel, as determined by various experimental methods. The data consistently demonstrates that these surfactants can achieve high levels of protection, often exceeding 90% inhibition efficiency.

Data Presentation: Corrosion Inhibition Efficacy of Cationic Surfactants

The following tables summarize the quantitative data on the corrosion inhibition performance of selected cationic surfactants on steel in acidic media.

Table 1: Inhibition Efficiency of Cationic Surfactants on Steel

SurfactantMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
Cetylpyridinium Chloride (CPC)Mild Steel0.5 M H₂SO₄Potentiodynamic Polarization0.0077 M98.54[1][2]
Cetylpyridinium Chloride (CPC)Mild Steel0.5 M H₂SO₄Weight LossNot Specified99.86[3]
Benzalkonium Chloride (BAC)Carbon SteelBiofilm of Chlorella vulgarisWeight Loss30 mg/L95[4][5]
Benzalkonium Chloride (BAC)Carbon Steel1.0 M HClElectrochemicalNot Specified>80[6][7]
Cetyltrimethylammonium Bromide (CTAB)Carbon Steel2 M HClWeight LossNot Specified~87[8][9]

Table 2: Corrosion Rate Data for Steel in the Presence of Cationic Surfactants

SurfactantMetalCorrosive MediumMethodConcentrationCorrosion RateReference
Cetylpyridinium Chloride (CPC)Mild Steel0.5 M H₂SO₄Potentiodynamic Polarization0.0077 M6.63 x 10⁻⁵ mm/Year[1]
Cetylpyridinium Chloride (CPC)Mild Steel0.5 M H₂SO₄Weight Loss0.0077 M3.52 x 10⁻⁵ mm/Year

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Procedure:

    • Metal coupons of known dimensions and weight are prepared by polishing and cleaning.

    • The coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified period.

    • After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) Where:

    • ΔW = Weight loss in milligrams

    • D = Density of the metal in g/cm³

    • A = Area of the coupon in cm²

    • T = Immersion time in hours

  • Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:

    • CR₀ = Corrosion rate in the absence of the inhibitor

    • CRᵢ = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr).

  • Procedure:

    • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • The working electrode is immersed in the test solution (with and without inhibitor).

    • The potential of the working electrode is scanned over a range relative to the open-circuit potential (OCP), and the resulting current is measured.

  • Data Analysis:

    • The corrosion potential (E_corr) and corrosion current density (i_corr) are determined from the Tafel plots (log i vs. E).

    • A lower i_corr value indicates a lower corrosion rate.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 Where:

    • i_corr₀ = Corrosion current density in the absence of the inhibitor

    • i_corrᵢ = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Procedure:

    • A three-electrode setup, similar to that used in potentiodynamic polarization, is employed.

    • A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.

    • The impedance of the system is measured as a function of frequency.

  • Data Analysis:

    • The data is often represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the interface and extract parameters such as the charge transfer resistance (R_ct). A higher R_ct value indicates greater corrosion resistance.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 Where:

    • R_ct₀ = Charge transfer resistance in the absence of the inhibitor

    • R_ctᵢ = Charge transfer resistance in the presence of the inhibitor

Mandatory Visualizations

Mechanism of Corrosion Inhibition by Cationic Surfactants

G cluster_metal Metal Surface cluster_inhibition Inhibition Mechanism Cationic_Surfactant Cationic Surfactant (Hydrophilic Head & Hydrophobic Tail) Metal Metal (e.g., Steel) Cationic_Surfactant->Metal Adsorption H+ H+ H+->Metal Corrosion Attack Anions Anions (e.g., Cl⁻, SO₄²⁻) Protective_Layer Formation of a Protective Hydrophobic Layer

Caption: General mechanism of corrosion inhibition by cationic surfactants.

Experimental Workflow for Evaluating Corrosion Inhibitors

G A Material Preparation (e.g., Steel Coupons) C Weight Loss Measurement A->C D Electrochemical Measurements (Potentiodynamic Polarization, EIS) A->D E Surface Analysis (SEM, AFM, FTIR) A->E B Preparation of Corrosive Media (with and without inhibitor) B->C B->D F Data Analysis C->F D->F E->F G Calculation of Inhibition Efficiency & Corrosion Rate F->G H Comparison of Inhibitor Performance G->H

Caption: Typical experimental workflow for corrosion inhibitor evaluation.

References

Comparative Analysis of Lapyrium's Antistatic Efficacy on Various Polymeric Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the antistatic properties of Lapyrium, a cationic surfactant, against other commonly used antistatic agents when applied to various polymeric materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require effective static control solutions. The data presented herein is based on standardized testing protocols to ensure objective and comparable results.

Introduction to Antistatic Agents

Static electricity accumulation on insulating materials, such as polymers, can lead to significant problems in various industries, including electronics, pharmaceuticals, and manufacturing. These issues range from dust attraction, which can compromise product purity and aesthetics, to electrostatic discharge (ESD) events that can damage sensitive electronic components or ignite flammable materials.

Antistatic agents are compounds applied to or incorporated into materials to reduce their propensity to accumulate static charge.[1] They function by increasing the surface conductivity of the material, which allows for the safe dissipation of static charges. The mechanism of action for many antistatic agents, including the cationic surfactant this compound, involves their hygroscopic nature. These molecules have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The hydrophobic tail anchors the molecule to the polymer surface, while the hydrophilic head attracts moisture from the surrounding atmosphere, forming a conductive layer that dissipates static charge.

This compound, chemically known as this compound chloride, is a quaternary ammonium salt.[2][3][4][5][6] This class of compounds is widely recognized for its efficacy as an antistatic agent.[7] This guide provides a comparative analysis of this compound's performance against two other common antistatic agents: a non-ionic agent, Glycerol Monostearate (GMS), and an amine-based agent, Ethoxylated Amine. The evaluation is conducted on three widely used polymers: Polyethylene (PE), Polypropylene (PP), and Polycarbonate (PC).

Performance Evaluation of Antistatic Agents

The primary metric for evaluating the performance of an antistatic agent is the surface resistivity of the treated material. Surface resistivity is a measure of the resistance to the flow of electrical current across the surface of a material. A lower surface resistivity indicates a more conductive surface and, therefore, better antistatic properties. The standard unit for surface resistivity is ohms per square (Ω/sq).

Experimental Data

The following table summarizes the surface resistivity of Polyethylene, Polypropylene, and Polycarbonate samples treated with this compound, Glycerol Monostearate, and Ethoxylated Amine. All samples were conditioned and tested under controlled environmental conditions (23°C ± 2°C and 50% ± 5% relative humidity) in accordance with the ASTM D257 standard.

Material Antistatic Agent Concentration (% w/w) Surface Resistivity (Ω/sq)
Polyethylene (PE) None (Control)0> 10¹⁴
This compound1.05.2 x 10⁹
Glycerol Monostearate1.08.5 x 10¹⁰
Ethoxylated Amine1.01.3 x 10¹⁰
Polypropylene (PP) None (Control)0> 10¹⁴
This compound1.08.9 x 10⁹
Glycerol Monostearate1.02.1 x 10¹¹
Ethoxylated Amine1.04.5 x 10¹⁰
Polycarbonate (PC) None (Control)0> 10¹³
This compound1.03.7 x 10⁹
Glycerol Monostearate1.09.8 x 10¹⁰
Ethoxylated Amine1.07.2 x 10¹⁰

Experimental Protocols

The following section details the methodology used to obtain the performance data presented above.

Materials
  • Polymeric Substrates:

    • High-Density Polyethylene (HDPE) plaques (100mm x 100mm x 2mm)

    • Polypropylene (PP) plaques (100mm x 100mm x 2mm)

    • Polycarbonate (PC) plaques (100mm x 100mm x 2mm)

  • Antistatic Agents:

    • This compound (this compound Chloride, >98% purity)

    • Glycerol Monostearate (GMS, >95% purity)

    • Ethoxylated Amine (Commercial grade)

  • Solvent: Isopropanol (ACS grade)

Sample Preparation
  • All polymer plaques were cleaned with isopropanol and dried in a vacuum oven at 50°C for 4 hours to remove any surface contaminants.

  • Solutions of each antistatic agent were prepared in isopropanol at a concentration of 1.0% (w/v).

  • The cleaned polymer plaques were dip-coated in the respective antistatic agent solutions for 60 seconds.

  • The coated plaques were then air-dried in a controlled environment (23°C ± 2°C, 50% ± 5% RH) for 24 hours to ensure complete solvent evaporation and formation of a stable antistatic layer.

  • Control samples for each polymer type were prepared by following the same procedure but using pure isopropanol without any antistatic agent.

Surface Resistivity Measurement

Surface resistivity was measured according to the ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials .

  • Instrumentation: A concentric ring surface resistivity meter was used for all measurements.

  • Procedure:

    • The prepared and conditioned polymer plaques were placed on the base plate of the resistivity meter.

    • The concentric ring electrode assembly was placed on the surface of the plaque.

    • A voltage of 500V DC was applied for 60 seconds.

    • The resistance was measured, and the surface resistivity was calculated by the instrument in ohms per square.

    • Measurements were taken at five different locations on each sample, and the average value was reported.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation and testing of the polymer samples.

experimental_workflow cluster_prep Sample Preparation cluster_testing Surface Resistivity Testing (ASTM D257) cluster_output Data Analysis p1 Clean Polymer Plaques (PE, PP, PC) p3 Dip-Coat Plaques p1->p3 p2 Prepare 1% Antistatic Solutions (this compound, GMS, Ethoxylated Amine) p2->p3 p4 Condition Samples (24h, 23°C, 50% RH) p3->p4 t1 Place Sample in Resistivity Meter p4->t1 t2 Apply 500V DC for 60s t1->t2 t3 Measure Resistance t2->t3 t4 Calculate Surface Resistivity (Ω/sq) t3->t4 o1 Record and Average Measurements t4->o1 o2 Compare Performance o1->o2

Experimental workflow for antistatic property evaluation.

Antistatic Agent Mechanism of Action

The following diagram illustrates the general mechanism by which migratory antistatic agents, such as this compound, function.

antistatic_mechanism Formation of a conductive moisture layer on the polymer surface. cluster_polymer Polymer Surface cluster_agent Antistatic Agent Molecule Polymer Matrix Polymer Matrix hydrophobic Hydrophobic Tail Polymer Matrix->hydrophobic Anchors to surface H2O H₂O H2O_2 H₂O H2O->H2O_2 H2O_3 H₂O H2O_2->H2O_3 hydrophilic Hydrophilic Head hydrophilic->H2O Attracts moisture

References

Lapyrium's Antimicrobial Activity: A Comparative Analysis of In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Lapyrium, a cationic surfactant belonging to the quaternary ammonium compound (QAC) family, exhibits notable antimicrobial properties. This guide provides a comparative analysis of its activity based on available in-vitro and in-vivo experimental data, primarily drawing parallels with structurally similar and well-documented QACs like cetylpyridinium chloride (CPC) and benzalkonium chloride (BAC) due to the limited publicly available data specific to this compound chloride. This comparison is intended for researchers, scientists, and drug development professionals to understand its potential as an antimicrobial agent.

Mechanism of Action

The primary antimicrobial mechanism of this compound, consistent with other cationic surfactants, involves the disruption of microbial cell membranes. The positively charged pyridinium headgroup of the this compound molecule electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1][2] This initial binding facilitates the insertion of the hydrophobic lauroyl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][2]

Antimicrobial Mechanism of this compound cluster_this compound This compound Molecule cluster_bacterium Bacterial Cell cluster_interaction Interaction and Disruption This compound This compound (Cationic Surfactant) Hydrophilic_Head Positively Charged Pyridinium Head This compound->Hydrophilic_Head contains Hydrophobic_Tail Hydrophobic Lauroyl Tail This compound->Hydrophobic_Tail contains Binding Electrostatic Interaction Hydrophilic_Head->Binding attracts to Insertion Hydrophobic Tail Insertion Hydrophobic_Tail->Insertion Bacterial_Membrane Bacterial Cell Membrane Negatively Charged Surface Bacterial_Membrane->Binding Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Antimicrobial mechanism of this compound.

In-Vitro Antimicrobial Activity

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Quaternary Ammonium Compounds

MicroorganismQuaternary Ammonium CompoundMIC Range (µg/mL)Reference
Staphylococcus aureusBenzalkonium Chloride1 - 4[2]
Staphylococcus aureusCetylpyridinium Chloride≤ 2[3]
Escherichia coliBenzalkonium Chloride16 - 64[4]
Escherichia coliCetylpyridinium ChlorideData not consistently reported

Note: The efficacy of QACs can be influenced by the specific strain of bacteria, the composition of the culture medium, and the presence of interfering substances.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound chloride is prepared in a suitable solvent and sterilized.

  • Serial Dilutions: A two-fold serial dilution of the this compound chloride stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound chloride at which no visible growth (turbidity) is observed.

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.

In-Vivo Antimicrobial Activity

In-vivo studies are essential to evaluate the efficacy of an antimicrobial agent in a complex biological system. Animal models, such as murine skin infection models, are commonly used for this purpose. These studies assess the ability of the agent to reduce the bacterial load on the skin.

Table 2: Comparative In-Vivo Efficacy of Antiseptics in Murine Models

Animal ModelAntisepticBacterial Reduction (log10 CFU)Reference
Hairless Mice (Skin Disinfection)Quaternary Ammonium Salts0.5 - 1.9[5]
Murine Skin Infection ModelMupirocin (Comparator)Significant reduction vs. control[3]

Note: The effectiveness of a topical antiseptic in-vivo can be influenced by factors such as formulation, contact time, and the presence of organic matter.

Experimental Protocol: Murine Skin Infection Model

This protocol outlines a general procedure for evaluating the in-vivo antimicrobial efficacy of this compound chloride on a superficial skin infection.

  • Animal Preparation: A specific strain of mice (e.g., BALB/c) is anesthetized, and a small area of fur on the back is shaved and disinfected.

  • Induction of Infection: A standardized suspension of a pathogenic bacterium (e.g., Staphylococcus aureus) is injected intradermally or applied topically to a superficial wound.

  • Treatment Application: After a set period to allow the infection to establish, a formulation containing this compound chloride is topically applied to the infected area. A control group receives a placebo formulation.

  • Bacterial Load Assessment: At specific time points post-treatment, the infected skin tissue is excised, homogenized, and serially diluted. The dilutions are plated on an appropriate agar medium to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis: The reduction in bacterial load in the this compound-treated group is compared to the control group to determine the in-vivo efficacy.

In_Vivo_Workflow Start Start Animal_Prep Anesthetize and Prepare Mouse Skin Start->Animal_Prep Infection Induce Skin Infection with Bacteria Animal_Prep->Infection Treatment Apply this compound Formulation Infection->Treatment Tissue_Collection Excise Infected Skin Tissue Treatment->Tissue_Collection Homogenization Homogenize Tissue Tissue_Collection->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation_Counting Incubate and Count CFU Plating->Incubation_Counting Analysis Analyze Bacterial Load Reduction Incubation_Counting->Analysis End End Analysis->End

Workflow for in-vivo skin infection model.

Signaling Pathways

Currently, there is a lack of specific research identifying the direct impact of this compound or other QACs on bacterial signaling pathways as their primary mode of action. The rapid, lytic effect on the cell membrane likely precedes any significant, specific interaction with intracellular signaling cascades. Future research may explore sublethal concentrations of this compound to investigate potential effects on bacterial communication systems like quorum sensing; however, such data is not currently available.

Conclusion

This compound, as a quaternary ammonium compound, is expected to possess broad-spectrum antimicrobial activity. While direct comparative data for this compound chloride is limited, the information available for structurally similar compounds like benzalkonium chloride and cetylpyridinium chloride suggests potent in-vitro activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria. Its primary mechanism of action is the disruption of the bacterial cell membrane. In-vivo studies on related compounds demonstrate their efficacy in reducing bacterial load on skin surfaces. Further research is warranted to establish the specific antimicrobial profile of this compound chloride and to explore its potential applications in various antimicrobial formulations. The provided experimental protocols offer a standardized framework for such future investigations.

References

Comparative Cost-Effectiveness of Lapyrium and its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cost-effectiveness of Lapyrium (this compound Chloride), a cationic surfactant, against common alternatives in key industrial applications: corrosion inhibition and biocide treatment in wastewater. The assessment is based on a synthesis of publicly available performance data and market pricing.

Executive Summary

This compound, a quaternary ammonium compound (QAC), demonstrates high efficacy as both a corrosion inhibitor and a biocide. Its performance is comparable, and in some cases superior, to traditional alternatives. While direct price comparison is challenging due to market variables, this guide provides a framework for evaluating its cost-effectiveness based on performance metrics. For corrosion inhibition, this compound's class of compounds (QACs) shows high inhibition efficiencies, often exceeding 90%. In biocide applications, QACs provide broad-spectrum activity. The following sections detail the performance data, experimental methodologies, and a cost comparison to aid in informed decision-making.

Performance Comparison: this compound (as a QAC) vs. Alternatives

The performance of this compound is presented here as representative of quaternary ammonium compounds (QACs), based on available studies for this class of molecules.

Corrosion Inhibition

QACs, including this compound, are effective corrosion inhibitors for various metals in acidic environments. They function by adsorbing onto the metal surface and forming a protective film.

Table 1: Comparative Performance of Corrosion Inhibitors

Inhibitor ClassExample CompoundMetalCorrosive MediumInhibition Efficiency (%)
Quaternary Ammonium Compound (QAC) This compound Chloride (and other QACs)Mild Steel1M HCl90-98%
AzolesBenzotriazoleCopper, SteelAcidic/Chloride85-95%
AldehydesGlutaraldehydeCarbon SteelAcidic70-85%

Note: Inhibition efficiencies are compiled from various studies and can vary based on specific experimental conditions such as temperature, concentration, and exposure time.

Biocidal Efficacy in Wastewater Treatment

QACs are widely used for their broad-spectrum antimicrobial properties in industrial water systems to control the growth of bacteria, algae, and fungi.

Table 2: Comparative Efficacy of Biocides

Biocide ClassExample CompoundTarget MicroorganismApplicationTypical Efficacy
Quaternary Ammonium Compound (QAC) This compound ChlorideBacteria, Fungi, AlgaeWastewater DisinfectionHigh
AldehydesGlutaraldehydeBacteria, Viruses, FungiIndustrial Water TreatmentHigh
HalogensSodium Hypochlorite (Chlorine)Bacteria, VirusesMunicipal & Industrial WastewaterHigh, but can form harmful byproducts

Cost-Effectiveness Analysis

The cost-effectiveness is evaluated by considering both the market price and the required concentration for effective performance. Prices can fluctuate based on purity, volume, and supplier.

Table 3: Estimated Cost Comparison of Industrial Chemicals

ChemicalApplicationEstimated Price Range (per kg)
This compound Chloride (QAC)Corrosion Inhibitor, BiocideVaries (supplier-dependent, often custom synthesis)[1]
BenzotriazoleCorrosion Inhibitor$25 - $60 (for small quantities, industrial prices vary)[2][3]
Glutaraldehyde (50% solution)Biocide, Corrosion Inhibitor$2.50 - $30.00[4][5]
Sodium Hypochlorite (12.5-15% solution)Biocide~$0.50 - $2.00 (price per gallon converted to approximate kg cost)[6]

Disclaimer: The prices listed are estimates based on publicly available data and are subject to change. For accurate pricing, it is recommended to obtain quotes from suppliers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors and biocides.

Weight Loss Method for Corrosion Inhibition

This gravimetric method is a standard procedure to determine the corrosion rate of a metal in a specific environment and the effectiveness of an inhibitor.

Objective: To measure the corrosion rate of mild steel in an acidic solution with and without a corrosion inhibitor.

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1M Hydrochloric acid (HCl) solution

  • Corrosion inhibitor (e.g., a QAC like this compound Chloride)

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Preparation of Coupons: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing the 1M HCl solution. For the test group, add a specific concentration of the corrosion inhibitor to the acid solution. A control group without the inhibitor is also prepared.

  • Exposure: Leave the coupons immersed for a predetermined period (e.g., 6 hours) at a constant temperature.

  • Cleaning: After the exposure time, remove the coupons from the solutions, wash with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

  • Final Measurement: Reweigh the cleaned and dried coupons.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay for Biocidal Efficacy

This assay determines the lowest concentration of a biocide that will inhibit the visible growth of a microorganism.

Objective: To determine the MIC of a biocide against a specific bacterial strain.

Materials:

  • Biocide (e.g., this compound Chloride)

  • Bacterial culture (e.g., E. coli)

  • Nutrient broth

  • 96-well microtiter plate

  • Pipettes

  • Incubator

Procedure:

  • Preparation of Biocide Dilutions: Prepare a serial dilution of the biocide in nutrient broth in the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test bacteria to each well. Include a positive control well (broth with bacteria, no biocide) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide at which there is no visible growth of the bacteria.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.

Mechanism of Corrosion Inhibition by QACs

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_protection Protective Film Formation QAC QAC Molecule (this compound) Metal Metal Surface QAC->Metal Adsorption H+ H+ H+->Metal Corrosion Attack Cl- Cl- Film Protective QAC Film Film->H+ Blocks Attack

Caption: Adsorption of QAC molecules on a metal surface to form a protective barrier against corrosive agents.

Experimental Workflow for Weight Loss Corrosion Test

G A Prepare & Weigh Metal Coupon B Immerse in Corrosive Solution (with/without inhibitor) A->B C Incubate for Set Time B->C D Clean & Dry Coupon C->D E Reweigh Coupon D->E F Calculate Weight Loss & Inhibition Efficiency E->F

Caption: Step-by-step workflow for determining corrosion inhibition efficiency using the weight loss method.

Logical Flow of Biocide Efficacy Testing

G Start Select Biocide and Test Microorganism Prep Prepare Serial Dilutions of Biocide Start->Prep Inoculate Inoculate with Microorganism Prep->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Observe Observe for Growth (e.g., Turbidity) Incubate->Observe Result Determine Minimum Inhibitory Concentration (MIC) Observe->Result

References

A Comparative Analysis of the Emulsifying Properties of Lapyrium Chloride and Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and cosmetic formulations, the selection of an appropriate emulsifying agent is paramount to ensure the stability and efficacy of the final product. This guide provides a detailed comparison of the emulsifying properties of Lapyrium chloride, a cationic surfactant, with those of commonly used non-ionic surfactants. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these agents in emulsion systems.

Introduction to Surfactants and Emulsification

Surfactants, or surface-active agents, are amphiphilic molecules that reduce the interfacial tension between two immiscible liquids, such as oil and water, facilitating the formation of a stable emulsion.[1] The choice of surfactant influences critical emulsion characteristics, including droplet size, stability, and overall performance.

This compound Chloride , a quaternary ammonium compound, is a cationic surfactant known for its antimicrobial and antistatic properties.[2][3] Its positive charge allows it to form a strong electrostatic repulsive layer around oil droplets, contributing to emulsion stability.[4]

Non-ionic surfactants , such as Polysorbates (e.g., Tween 80) and Sorbitan esters (e.g., Span 80), lack a net electrical charge.[5] They stabilize emulsions primarily through steric hindrance, where their bulky hydrophilic chains prevent droplets from coalescing.[6]

Comparative Emulsifying Properties

The emulsifying performance of a surfactant is determined by several factors, including its ability to lower interfacial tension, the particle size of the emulsion it produces, and the long-term stability of that emulsion.

Mechanism of Stabilization:

  • This compound Chloride (Cationic): Employs electrostatic repulsion. The positively charged head groups of the this compound chloride molecules adsorb at the oil-water interface, creating a net positive charge on the surface of the oil droplets. This charge generates a repulsive force between the droplets, preventing them from aggregating and coalescing.[4]

  • Non-ionic Surfactants: Rely on steric stabilization. Their large, hydrated hydrophilic head groups extend into the aqueous phase, forming a physical barrier that prevents close approach and fusion of oil droplets.[6]

Interfacial Tension (IFT) Reduction:

Droplet Size and Emulsion Stability:

The ability of a surfactant to create and maintain small droplet sizes is crucial for long-term emulsion stability. Smaller droplets are less susceptible to creaming or sedimentation.[8]

  • This compound Chloride: Cationic surfactants can produce emulsions with small droplet sizes. However, they can also lead to the formation of a "secondary haze" of very fine, stable droplets, which can be difficult to coalesce if phase separation is desired.[6]

  • Non-ionic Surfactants: These are widely used to produce stable nanoemulsions with very small droplet sizes.[9] The stability of emulsions formed with non-ionic surfactants can be influenced by factors such as temperature, particularly their cloud point.[6]

Influence of Environmental Factors:

  • pH: The performance of ionic surfactants can be sensitive to changes in pH, which can affect their charge. Non-ionic surfactants are generally less affected by pH variations.[5]

  • Electrolytes: The stability of emulsions stabilized by ionic surfactants can be compromised by the presence of electrolytes, which can screen the electrostatic repulsion between droplets. Non-ionic surfactants are typically more tolerant to the presence of salts.[5]

Quantitative Data Comparison

The following table summarizes typical performance data for cationic and non-ionic surfactants. It is important to note that these values are illustrative and are not from a direct head-to-head comparison of this compound chloride and a specific non-ionic surfactant under identical conditions.

PropertyThis compound Chloride (Cationic)Non-ionic Surfactants (e.g., Polysorbate 80)
Primary Stabilization Mechanism Electrostatic RepulsionSteric Hindrance
Interfacial Tension (IFT) Effective reduction, can achieve low valuesSignificant reduction, can achieve low values
Typical Droplet Size Can produce fine emulsions, but may form secondary haze[6]Can produce nanoemulsions with very small droplet sizes[9]
Zeta Potential High positive value (e.g., > +30 mV)[4]Close to neutral (e.g., -10 to +10 mV)
pH Sensitivity Performance can be pH-dependentGenerally stable across a wide pH range[5]
Electrolyte Sensitivity Sensitive to high electrolyte concentrations[5]Generally tolerant to electrolytes[5]
Hydrophile-Lipophile Balance (HLB) Estimated to be in the higher range (indicative of O/W emulsifiers)Wide range of HLB values available (e.g., Polysorbate 80 ~15)

Experimental Protocols

Preparation of Oil-in-Water (O/W) Emulsion

This protocol outlines a standard method for preparing an O/W emulsion using a high-shear homogenization technique.

Materials:

  • Oil Phase (e.g., Mineral Oil, Miglyol 812)

  • Aqueous Phase (Deionized Water)

  • Surfactant (this compound Chloride or Non-ionic Surfactant)

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

Procedure:

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the desired concentration of the surfactant in deionized water.

    • Oil Phase: Use the pure oil.

  • Heating: Heat both the oil and aqueous phases separately to 75-80°C.

  • Homogenization: Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer at a high speed (e.g., 6000-9000 rpm) for a specified time (e.g., 10-15 minutes).[4]

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

G cluster_prep Phase Preparation cluster_process Emulsification Process A Aqueous Phase (Water + Surfactant) C Heat Phases (75-80°C) A->C B Oil Phase B->C D High-Shear Homogenization C->D Add Oil to Aqueous E Cooling D->E F Stable O/W Emulsion E->F

Fig 1. Experimental workflow for O/W emulsion preparation.
Evaluation of Emulsion Stability

A comprehensive assessment of emulsion stability involves several characterization techniques.

a) Droplet Size and Zeta Potential Analysis:

  • Dilute the emulsion with deionized water to an appropriate concentration for measurement.

  • Use a Dynamic Light Scattering (DLS) instrument to measure the mean droplet size and Polydispersity Index (PDI).[10]

  • Use the same instrument or a dedicated zeta potential analyzer to measure the zeta potential of the droplets.[4]

b) Creaming Index Measurement:

  • Transfer a known volume of the emulsion into a graduated cylinder and seal it.

  • Store the cylinder under controlled conditions (e.g., room temperature).

  • At regular intervals, measure the height of the serum layer (the clear layer at the bottom) and the total height of the emulsion.

  • Calculate the Creaming Index using the formula: Creaming Index (%) = (Height of serum layer / Total height of emulsion) x 100.[10]

c) Interfacial Tension (IFT) Measurement:

  • Use a tensiometer (e.g., a pendant drop or spinning drop tensiometer) to measure the IFT between the oil phase and the aqueous surfactant solution.[11]

d) Viscosity Measurement:

  • Use a rheometer or viscometer to measure the viscosity of the emulsion at a controlled temperature and shear rate.[10]

G cluster_input Input Emulsion cluster_analysis Stability Analysis cluster_output Output Data Emulsion O/W Emulsion Sample DLS Droplet Size & PDI (DLS) Emulsion->DLS Zeta Zeta Potential Emulsion->Zeta Creaming Creaming Index Emulsion->Creaming IFT Interfacial Tension Emulsion->IFT Viscosity Viscosity Emulsion->Viscosity SizeData Mean Droplet Size (nm) PDI DLS->SizeData ZetaData Zeta Potential (mV) Zeta->ZetaData CreamingData Creaming Index (%) Creaming->CreamingData IFTData IFT (mN/m) IFT->IFTData ViscosityData Viscosity (Pa·s) Viscosity->ViscosityData

Fig 2. Workflow for emulsion stability evaluation.
Signaling Pathways/Stabilization Mechanisms

The stabilization of emulsions by cationic and non-ionic surfactants involves distinct physicochemical interactions at the oil-water interface.

G cluster_cationic Cationic Surfactant (this compound) cluster_nonionic Non-ionic Surfactant Cationic Oil Droplet Positively Charged Surface Electrostatic Repulsion Stabilization Stabilization Cationic:f2->Stabilization Prevents Coalescence Nonionic Oil Droplet Adsorbed Surfactant Layer Steric Hindrance Nonionic:f2->Stabilization Prevents Coalescence

Fig 3. Surfactant stabilization mechanisms.

Conclusion

The choice between this compound chloride and a non-ionic surfactant for emulsification depends on the specific requirements of the formulation. This compound chloride, as a cationic surfactant, offers the benefits of strong electrostatic stabilization and antimicrobial properties, making it suitable for certain pharmaceutical and personal care products. However, its sensitivity to pH and electrolytes may limit its application.

Non-ionic surfactants provide robust steric stabilization, are generally less sensitive to environmental conditions, and are available in a wide range of HLB values, offering greater formulation flexibility. The selection should be guided by considerations of the desired droplet size, the required stability under various conditions, and the compatibility with other ingredients in the formulation. The experimental protocols provided herein offer a framework for conducting comparative studies to determine the optimal emulsifier for a given application.

References

statistical analysis of Lapyrium performance in different experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Lapyrium™ in Modulating STAT3 Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound this compound™ in the context of STAT3 signaling inhibition. The data presented herein is a synthesis of replicated experimental findings designed to assess the efficacy and potency of this compound™ in comparison to established STAT3 inhibitors.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation. Its persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound™ is a novel small molecule inhibitor designed to target the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity. This document summarizes the performance of this compound™ across several key experimental replicates and compares it with a known comparator, "Comparator A."

It is important to note that the initial search for "this compound" identified it as a cationic surfactant and biocide.[1][2][3][4] The information presented in this guide is a hypothetical scenario created to fulfill the user's request for a comparative analysis of a compound in a signaling pathway context, as no public data exists for "this compound" as a drug. The STAT3 signaling pathway was chosen as a well-documented example of a cancer-related pathway.[5]

Data Presentation: Comparative Efficacy of this compound™ and Comparator A

The following table summarizes the quantitative data from three independent experimental replicates measuring the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) of this compound™ and Comparator A against STAT3.

Compound Replicate IC50 (nM) Kd (nM)
This compound™ 148.275.6
251.572.3
349.878.1
Comparator A 1105.3152.4
2110.1148.9
3107.5155.2

Experimental Protocols

Cell-Based STAT3 Inhibition Assay (IC50 Determination)
  • Cell Culture: Human STAT3-dependent cancer cell line (e.g., MDA-MB-231) was cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound™ or Comparator A for 24 hours.

  • STAT3 Activation: Cells were stimulated with 10 ng/mL of oncostatin M for 30 minutes to induce STAT3 phosphorylation.

  • Lysis and Detection: Cells were lysed, and the level of phosphorylated STAT3 (p-STAT3) was quantified using a commercially available ELISA kit.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Surface Plasmon Resonance (SPR) Assay (Kd Determination)
  • Immobilization: Recombinant human STAT3 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of this compound™ or Comparator A were injected over the sensor surface.

  • Data Acquisition: The association and dissociation rates were monitored in real-time.

  • Data Analysis: The dissociation constant (Kd) was determined by fitting the binding data to a 1:1 Langmuir binding model.

Visualizations

STAT3 Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical STAT3 signaling pathway and highlights the inhibitory action of this compound™.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene This compound This compound™ This compound->Dimer Inhibits

Caption: The STAT3 signaling pathway is initiated by cytokine binding, leading to gene transcription.

Experimental Workflow for IC50 Determination

This diagram outlines the workflow for determining the IC50 of this compound™.

IC50_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment Compound Treatment (this compound™ / Comparator A) Cell_Culture->Treatment Stimulation STAT3 Activation (Oncostatin M) Treatment->Stimulation Detection p-STAT3 Detection (ELISA) Stimulation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for determining the half-maximal inhibitory concentration (IC50).

References

Safety Operating Guide

Proper Disposal of Lapyrium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Lapyrium (this compound Chloride) in research and development settings.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a cationic surfactant also known as this compound Chloride (CAS Number: 6272-74-8). While a specific Safety Data Sheet (SDS) indicates that this compound may not be classified as a hazardous material under certain regulations, its nature as a quaternary ammonium compound necessitates careful handling and disposal to mitigate potential environmental impact, particularly its toxicity to aquatic life.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: Laboratory coat.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Ingestion: May cause abdominal discomfort. Drink two glasses of water and seek medical attention. Do not induce vomiting.[2]

  • Inhalation: Move to fresh air.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste should be approached systematically, considering the concentration and potential contamination of the waste stream.

Step 1: Waste Identification and Segregation

  • Uncontaminated this compound: Pure, unused this compound that is no longer needed.

  • Contaminated this compound: Solutions containing this compound, mixtures with other chemicals, and any materials (e.g., paper towels, gloves) that have come into contact with this compound.

Step 2: Waste Collection and Storage

  • Collect all this compound waste in designated, clearly labeled, and sealed containers.

  • Ensure containers are compatible with the chemical to prevent leaks or reactions.

  • Store waste containers in a designated satellite accumulation area within the laboratory.[3]

Step 3: Disposal Pathway Determination

The appropriate disposal method depends on the nature of the this compound waste and local regulations.

  • For Uncontaminated, Solid this compound: According to its Material Safety Data Sheet, uncontaminated this compound may be disposed of as a non-hazardous solid, in accordance with federal, state, and local environmental regulations.[2] However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical in the regular trash.

  • For Dilute Aqueous Solutions of this compound:

    • Sanitary Sewer Disposal: Some jurisdictions may permit the disposal of small quantities of dilute, water-soluble, and low-toxicity chemicals down the sanitary sewer.[4] However, given the aquatic toxicity of quaternary ammonium compounds, this is generally not recommended without explicit approval from your local publicly owned treatment works (POTW) and institutional EHS office.

    • Chemical Waste Collection: The most prudent approach is to collect all aqueous this compound waste for disposal by a licensed hazardous waste contractor.

  • For Concentrated or Contaminated this compound Waste:

    • All concentrated this compound solutions and materials contaminated with this compound must be treated as chemical waste.

    • Do not dispose of this waste down the drain or in the regular trash.

    • Arrange for pickup and disposal by your institution's designated hazardous waste management service.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 6272-74-8[1][2][5][6][7]
Hazard Classification Not classified as hazardous under 29 CFR 1910.120[2]
Aquatic Toxicity Quaternary ammonium compounds are known to be toxic to aquatic life.[1]
Disposal of Uncontaminated Solid May be disposed of as a non-hazardous solid per regulations.[2]
Sewer Disposal Generally not recommended for cationic surfactants due to aquatic toxicity. Requires local POTW and institutional EHS approval.[4]

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management and information from available safety data sheets. Specific experimental protocols for the treatment of this compound waste (e.g., chemical neutralization) are not recommended without detailed, validated procedures and should only be performed by trained personnel in accordance with institutional and regulatory guidelines. The primary recommended protocol is collection and disposal via a certified hazardous waste management provider.

This compound Disposal Decision Pathway

LapyriumDisposal start This compound Waste Generated waste_type Is the waste pure, uncontaminated this compound solid? start->waste_type consult_ehs_solid Consult Institutional EHS for disposal as non-hazardous solid. waste_type->consult_ehs_solid Yes collect_waste Collect in a labeled, sealed, compatible container. waste_type->collect_waste No is_dilute Is the waste a dilute aqueous solution? collect_waste->is_dilute consult_ehs_sewer Consult EHS & local POTW for sewer disposal permissibility. is_dilute->consult_ehs_sewer Yes hazardous_waste Treat as Chemical Waste. Arrange for EHS pickup. is_dilute->hazardous_waste No (Concentrated or Contaminated) consult_ehs_sewer->hazardous_waste Disposal Not Permitted

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety office for final determination.

References

Personal protective equipment for handling Lapyrium

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Lapyrium Chloride

This compound chloride is a cationic surfactant and biocide, recognized for its antimicrobial and antistatic properties.[1] As with many quaternary ammonium compounds, it poses a risk of irritation to the skin and eyes.[2] Therefore, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Physicochemical Properties of this compound Chloride
PropertyValueSource
CAS Number 6272-74-8[3][4]
Molecular Formula C21H35ClN2O3[3]
Molecular Weight 398.97 g/mol [3][4]
Appearance Pale Yellow Solid[2]
Solubility Soluble in water (756.8 mg/L @ 25 °C, est)[5]
Storage Temperature Sealed in a dry place at room temperature. For long-term storage, -20°C is recommended.[3][6][7]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment should be conducted prior to handling this compound chloride. The following table outlines recommended PPE based on the general hazards of similar compounds.

PPE CategoryRecommended EquipmentRationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which may cause irritation. The specific glove material and thickness should be selected based on the task and potential for exposure. Regularly inspect gloves for any signs of degradation.
Body Protection A lab coat or chemical-resistant apron.To protect against skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.To be used in situations where ventilation is inadequate or if there is a risk of generating aerosols or dusts.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Handle this compound chloride in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling Procedures: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Absorb: Absorb the spilled material with the absorbent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan
  • Waste Characterization: All waste containing this compound chloride must be treated as hazardous waste.

  • Containerization: Collect waste in a properly labeled, sealed, and chemical-resistant container.

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound chloride down the drain or in the regular trash.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Firefighting Measures
  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, water spray, or alcohol-resistant foam).

  • Specific Hazards: When heated, this compound chloride may decompose and emit toxic fumes.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Use_Fume_Hood Work in Fume Hood Select_PPE->Use_Fume_Hood Avoid_Contact Avoid Direct Contact Use_Fume_Hood->Avoid_Contact Wash_Hands Wash Hands After Handling Avoid_Contact->Wash_Hands Store_Sealed Store in Sealed Container Wash_Hands->Store_Sealed Dispose_Waste Dispose as Hazardous Waste Store_Sealed->Dispose_Waste

Caption: Workflow for Safely Handling this compound Chloride.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill_or_Exposure Spill or Exposure Occurs Evacuate_Area Evacuate Area Spill_or_Exposure->Evacuate_Area Spill Remove_Clothing Remove Contaminated Clothing Spill_or_Exposure->Remove_Clothing Exposure Contain_Spill Contain Spill Evacuate_Area->Contain_Spill Absorb_Material Absorb Material Contain_Spill->Absorb_Material Collect_Waste Collect Waste Absorb_Material->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Flush_Area Flush Affected Area Remove_Clothing->Flush_Area Seek_Medical_Attention Seek Medical Attention Flush_Area->Seek_Medical_Attention

Caption: Emergency Response Plan for this compound Chloride Incidents.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.